Oreganol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-4-1-9(5-13(14)24)8-29-19(28)10-2-3-11(22)12(23)6-10/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOVLHFTNQGRLH-BFMVXSJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Botanical Context of Origanum Species in Oreganol Research
Taxonomic Classification and Botanical Diversity of Origanum
The genus Origanum encompasses approximately 42 species and 18 hybrids, predominantly distributed across Eurasia and North Africa. mattioli1885journals.comwjpsonline.com Origanum vulgare is a widely distributed species with considerable morphological and chemical diversity. herbapolonica.plms-editions.cljbums.org It is classified into several subspecies, including O. vulgare subsp. hirtum, O. vulgare subsp. vulgare, O. vulgare subsp. gracile, O. vulgare subsp. virens, and O. vulgare subsp. viride. herbapolonica.pl These subspecies can differ significantly in their total essential oil content and composition. herbapolonica.pl
The chemical composition of the essential oil is a key factor in classifying Origanum species into chemotypes. mdpi.com Chemotypes are defined based on the main compound present in the essential oil. herbapolonica.pl For instance, Origanum species can be broadly categorized into chemotypes dominated by carvacrol (B1668589), thymol (B1683141), or other compounds like sabinene (B1680474) or linalool. mattioli1885journals.comherbapolonica.plmdpi.com The "cymyl" pathway, involving the precursors γ-terpinene and p-cymene (B1678584), leads to the accumulation of carvacrol and thymol, which are characteristic of several Origanum species, including O. dubium, O. onites, and O. syriacum. dergipark.org.tr
Different Origanum species and subspecies exhibit distinct essential oil profiles. For example, Origanum dubium is known for its high essential oil content and is often a carvacrol chemotype, with carvacrol rates varying significantly within populations. dergipark.org.tr Origanum acutidens has been found to contain carvacrol, thymol, and p-cymene as main compounds. mattioli1885journals.com Origanum vulgare subsp. gracile can have carvacrol, p-cymene, and γ-terpinene as major constituents, with their proportions varying depending on factors like the harvesting stage. cabidigitallibrary.org
Geographical and Environmental Influences on Origanum Chemotypes
The chemical composition of Origanum essential oil is significantly influenced by geographical origin and environmental conditions. mdpi.comwjpsonline.comms-editions.clmdpi.comresearchgate.netnih.govwikipedia.org Factors such as climate, altitude, soil composition, and light intensity can contribute to variations in the types and concentrations of compounds produced by the plant. ms-editions.clmdpi.comresearchgate.netwikipedia.orgdergipark.org.trresearchgate.net
Geographical location plays a crucial role in determining the chemotype and essential oil yield of Origanum species. mdpi.comwjpsonline.commdpi.comnotulaebotanicae.ro For instance, studies on Origanum vulgare from different geographical locales in the Kashmir Himalayas showed variations in essential oil composition, leading to the identification of different chemotypes. wjpsonline.com Similarly, Origanum vulgare subsp. hirtum collected from different regions in Greece exhibited high quantitative variation in the main components, with plants from the northern part being rich in thymol and those from the southern part rich in carvacrol. researchgate.net
Altitude has been identified as a significant environmental factor affecting essential oil yield and composition. mdpi.comdergipark.org.tr Research on Origanum acutidens demonstrated that essential oil yield increased with increasing altitude. dergipark.org.tr Furthermore, higher altitudes were associated with an increase in carvacrol content and a decrease in p-cymene content, suggesting that conditions at higher elevations, such as increased UV radiation, lower temperatures, and reduced atmospheric pressure, may stimulate the production of certain secondary metabolites like carvacrol. dergipark.org.tr
Soil properties, including salinity and nutrient composition, can also impact the chemical profile of Origanum. researchgate.netresearchgate.net Studies have shown that soil salinity can affect the content of essential oil constituents, with carvacrol content potentially decreasing under salt stress while γ-terpinene and p-cymene contents increase under non-salt stress conditions. researchgate.net
The table below illustrates the variation in major essential oil components of Origanum species based on geographical location and altitude, as reported in various studies:
| Species | Geographical Location | Altitude (m) | Major Components (%) | Source |
| Origanum acutidens | Eastern Anatolia, Turkey | 1150 | Carvacrol (38.30), p-Cymene (35.47) | dergipark.org.tr |
| Origanum acutidens | Eastern Anatolia, Turkey | 1650 | Carvacrol (48.75), p-Cymene (26.15) | dergipark.org.tr |
| Origanum acutidens | Eastern Anatolia, Turkey | 2150 | Carvacrol (58.76), p-Cymene (17.12) | dergipark.org.tr |
| Origanum vulgare subsp. hirtum | Northern Greece | Not specified | Thymol (30.3–42.8), Carvacrol (1.7–69.6) | researchgate.net |
| Origanum vulgare subsp. hirtum | Southern Greece | Not specified | Carvacrol (57.4–69.6), Thymol (0.2–42.8) | researchgate.net |
| Origanum vulgare | Kashmir Himalayas, India | Srinagar | Cymene (present) | wjpsonline.com |
| Origanum vulgare | Kashmir Himalayas, India | Pulwama | Sabinene (significantly higher) | wjpsonline.com |
| Origanum vulgare | Kashmir Himalayas, India | Tangmarg | Sabinene (significantly higher) | wjpsonline.com |
Ontogenetic Factors Affecting Origanum Chemical Composition
The developmental stage of the Origanum plant, also referred to as the ontogenetic stage or harvest time, significantly influences the yield and composition of its essential oil. cabidigitallibrary.orgmdpi.comresearchgate.netnotulaebotanicae.romdpi.comcabidigitallibrary.org The accumulation of essential oil and the relative proportions of its components can change as the plant matures. mdpi.commdpi.com
Studies have shown that essential oil content often increases throughout the biological cycle of the plant, reaching maximum values at full bloom. mdpi.commdpi.com The timing of harvest can therefore be crucial in obtaining essential oil with desired characteristics and compound concentrations. mdpi.com
Research on Origanum onites demonstrated variations in essential oil composition depending on the development stage (pre-flowering, full-flowering, and post-flowering) and even the time of day. notulaebotanicae.ronotulaebotanicae.ro The major components, such as carvacrol, thymol, p-cymene, and γ-terpinene, showed changes in their percentages across different harvest stages. notulaebotanicae.ronotulaebotanicae.ro For instance, in one study on O. onites, the highest carvacrol content was observed at the pre-flowering stage, while thymol content also varied with the development stage. notulaebotanicae.ro
Similarly, investigations into Origanum vulgare subsp. gracile revealed that the highest essential oil content was obtained at the post-flowering stage, while the pre-flowering and full-flowering stages were recommended for achieving the highest rates of phenolic compounds like carvacrol and thymol. cabidigitallibrary.org
The table below presents data illustrating the changes in major essential oil constituents of Origanum species at different developmental stages:
| Species | Development Stage | Carvacrol (%) | Thymol (%) | p-Cymene (%) | γ-Terpinene (%) | Source |
| Origanum onites | Pre-flowering | 24.66-52.58 | 2.80-23.77 | 4.44-7.97 | 7.02-11.16 | notulaebotanicae.ronotulaebotanicae.ro |
| Origanum onites | Full-flowering | Varied | Varied | Varied | Varied | notulaebotanicae.ro |
| Origanum onites | Post-flowering | Varied | Varied | Varied | Varied | notulaebotanicae.ro |
| Origanum vulgare subsp. gracile | Pre-flowering | 46.62 | Not specified | 7.76 | 21.54 | cabidigitallibrary.org |
| Origanum vulgare subsp. gracile | Full-flowering | 46.5 | Not specified | 13.54 | 13.91 | cabidigitallibrary.org |
| Origanum vulgare subsp. gracile | Post-flowering | 27.6 | Not specified | 37.08 | 6.82 | cabidigitallibrary.org |
These findings highlight the dynamic nature of essential oil composition in Origanum plants throughout their life cycle, emphasizing the importance of harvest timing for specific chemical profiles.
Chemical Compositional Analysis of Origanum Essential Oils in Oreganol Studies
Identification and Quantification of Major Monoterpenoid Phenols
The most characteristic and abundant compounds in many Origanum essential oils are the monoterpenoid phenols, which are largely responsible for the oil's distinct aroma and many of its biological properties. frontiersin.org These phenolic compounds, primarily carvacrol (B1668589) and thymol (B1683141), often define the chemotype of the oregano oil. nih.govacs.org
Carvacrol and its Isomers
Carvacrol, a monoterpenoid phenol, is a principal component of many Origanum species. wikipedia.orgnih.gov Its concentration can vary widely, with some studies reporting levels exceeding 80%. nih.govmdpi.com For instance, certain commercial oregano essential oils have been found to contain carvacrol in concentrations ranging from 76.64% to 85.70%. mdpi.com Research on Origanum vulgare subsp. glandulosum has shown carvacrol content to range from 61.08% to 83.37% depending on the developmental stage of the plant. nih.gov Carvacrol is isomeric with thymol, differing in the position of the hydroxyl group on the phenolic ring. mdpi.com
Thymol and its Isomers
Thymol is another major monoterpenoid phenol found in Origanum essential oils and is an isomer of carvacrol. mdpi.com In some chemotypes, thymol can be the dominant component, with concentrations reaching as high as 76.0%. nih.gov Studies have identified thymol-rich biotypes of Origanum with thymol content ranging from 36.91% to 60.14%. mdpi.comnih.gov In other varieties, thymol may be present in smaller amounts, for example, between 1.65% and 2.43% in carvacrol-dominant oils. mdpi.com The relative amounts of thymol and carvacrol are key characteristics used to classify oregano oil chemotypes. acs.org
| Monoterpenoid Phenol | Typical Concentration Range (%) |
| Carvacrol | 8.21 - 90.3 nih.gov |
| Thymol | 0.69 - 76.0 nih.govnih.gov |
Characterization of Monoterpene and Sesquiterpene Hydrocarbons
Hydrocarbon terpenes, including both monoterpenes and sesquiterpenes, constitute a significant fraction of Origanum essential oil. These compounds are biosynthetic precursors to the phenolic and oxygenated terpenes. acs.org
Gamma-Terpinene and Para-Cymene
Gamma-terpinene and para-cymene are considered the biogenetic precursors to carvacrol and thymol. acs.org Their concentrations can vary significantly, often in an inverse relationship with the levels of the phenolic monoterpenoids. mdpi.com Studies have reported γ-terpinene concentrations ranging from 1.83% to 27.82% and p-cymene (B1678584) concentrations from 3.02% to 46.59%. nih.govnih.govmdpi.com For example, a thymol-type Origanum was found to contain 11.59–24.14% γ-terpinene and 2.56–9.38% p-cymene. nih.gov
Beta-Caryophyllene and Beta-Myrcene
Beta-caryophyllene is a common sesquiterpene hydrocarbon found in Origanum essential oil, with reported concentrations ranging from 0.98% to 2.93% in some studies. mdpi.com It is a notable component of the sesquiterpene fraction of the oil. researchgate.net Beta-myrcene, a monoterpene hydrocarbon, is also frequently present, with concentrations typically in the lower range, for instance, around 1.07% to 1.32%. mdpi.com
| Hydrocarbon Terpene | Typical Concentration Range (%) |
| Gamma-Terpinene | 0.3 - 27.82 nih.gov |
| Para-Cymene | 0.5 - 46.59 nih.gov |
| Beta-Caryophyllene | 0.98 - 26.8 nih.govmdpi.com |
| Beta-Myrcene | 1.07 - 2.92 nih.govmdpi.com |
Analysis of Oxygenated Monoterpenes and Sesquiterpenes
Oxygenated monoterpenes such as linalool, terpinen-4-ol, and borneol are frequently identified. nih.govmdpi.com For example, linalool has been reported in concentrations ranging from 0.39% to 2.48%, and borneol from 0.26% to 1.35%. mdpi.com Oxygenated sesquiterpenes like caryophyllene oxide are also present. nih.gov The total fraction of oxygenated monoterpenes can range from approximately 45.27% to 65.47% in some oregano oils, while total sesquiterpenes are generally less abundant, ranging from 2.70% to 13.31%. mdpi.comnih.gov
| Oxygenated Terpene | Typical Concentration Range (%) |
| Linalool | 0.39 - 9.44 nih.govmdpi.com |
| Terpinen-4-ol | 3.23 - 20.4 nih.gov |
| Borneol | 0.26 - 5.5 nih.govmdpi.com |
| Caryophyllene oxide | 0.26 - 32.9 nih.govlibertynatural.com |
Terpinen-4-ol and Linalool
Terpinen-4-ol and linalool are two significant oxygenated monoterpenes found in Origanum essential oils, although their concentrations can differ widely among various species and chemotypes.
Terpinen-4-ol: This compound is a major constituent in some oregano varieties. For instance, studies on wild oregano (Origanum vulgare L.) have identified terpinen-4-ol in concentrations of around 6.2% in the essential oil from stems and leaves and 7% in oil from flowers of shaded plants. mdpi.com In some commercial oregano oils from Turkey, (-)-terpinen-4-ol has been reported at 2.24%. researchgate.net Research on Origanum majorana L. has also shown terpinen-4-ol to be a major component, with concentrations reaching up to 32.1%. researchgate.net
Linalool: The presence of linalool is also highly variable. It has been reported as a main component of Origanum vulgare from certain regions. mdpi.com In studies of wild oregano, its concentration was found to be 4.5% in the oil from stems and leaves and 4.7% in oil from flowers of shaded plants. mdpi.com Other analyses of commercial O. vulgare essential oil have shown linalool content at 3.67%, while some chemotypes can feature linalool as a dominant compound, with concentrations ranging from 0.2% to as high as 90.3%. researchgate.netnotulaebotanicae.ro
Table 1: Concentration of Terpinen-4-ol and Linalool in Various Origanum Essential Oils
| Compound | Plant Species/Condition | Plant Part | Concentration (%) | Reference |
|---|---|---|---|---|
| Terpinen-4-ol | O. vulgare (Wild) | Stems/Leaves | 6.2 | mdpi.com |
| Terpinen-4-ol | O. vulgare (Shaded) | Flowers | 7.0 | mdpi.com |
| (-)-Terpinen-4-ol | O. vulgare | Aerial Parts | 2.24 | researchgate.net |
| Terpinen-4-ol | O. majorana | Aerial Parts | 32.1 | researchgate.net |
| Linalool | O. vulgare (Wild) | Stems/Leaves | 4.5 | mdpi.com |
| Linalool | O. vulgare (Shaded) | Flowers | 4.7 | mdpi.com |
| Linalool | O. vulgare | Aerial Parts | 3.67 | researchgate.net |
| Linalool | O. onites | Aerial Parts | 0.14 - 13.93 | notulaebotanicae.ro |
Other Oxygenated Compounds
Beyond terpinen-4-ol and linalool, Origanum essential oils are rich in a variety of other oxygenated compounds, which often define the oil's chemotype. The most prominent of these are the phenolic monoterpenes carvacrol and thymol.
Carvacrol and Thymol: These isomeric phenols are frequently the most abundant components in oregano oil. mums.ac.ir Commercial oregano oils are often characterized by a high carvacrol content, which can range from 76.64% to 85.70%. mdpi.com Studies have documented carvacrol levels from 24.66% to 67.09% and thymol from 2.80% to 23.77% in various oregano populations. notulaebotanicae.romums.ac.ir The precursors to these phenols, p-cymene and γ-terpinene, are also present in significant amounts. mdpi.comnih.gov
Other Monoterpenoids: Compounds such as α-terpineol, borneol, linalyl acetate, and Z-sabinene hydrate are also found. mdpi.comresearchgate.netnih.gov For example, α-terpineol has been reported at concentrations of 5.2% in wild oregano, while Z-sabinene hydrate was identified as a major compound (13.4%) in oregano from the Andean region of Chile. mdpi.comnih.gov
Oxygenated Sesquiterpenes: These are also significant contributors to the oil's composition. Caryophyllene oxide is a predominant oxygenated sesquiterpene, with its concentration varying widely from 7.4% to 49.9% across different samples. mdpi.comresearchgate.net Other oxygenated sesquiterpenes like spathulenol and germacrene D-4-ol have also been identified. mums.ac.irnih.gov
Table 2: Selected Oxygenated Compounds in Origanum Essential Oils
| Compound Class | Compound | Concentration Range (%) | Reference |
|---|---|---|---|
| Phenolic Monoterpenes | Carvacrol | 24.66 - 85.70 | notulaebotanicae.romdpi.com |
| Thymol | 1.65 - 23.77 | notulaebotanicae.romdpi.com | |
| Monoterpene Alcohols | α-Terpineol | 2.54 - 5.2 | mdpi.comresearchgate.net |
| Borneol | 0.26 - 1.35 | mdpi.com | |
| Monoterpene Esters | Linalyl Acetate | 7.2 - 9.18 | researchgate.netnih.gov |
| Monoterpene Hydrates | Z-Sabinene Hydrate | 13.4 | nih.gov |
| Oxygenated Sesquiterpenes | Caryophyllene Oxide | 7.4 - 49.9 | mdpi.comresearchgate.net |
Investigation of Non-Terpenoid Constituents
While the essential oil is dominated by terpenoids, other parts of the Origanum plant contain a variety of non-terpenoid compounds, primarily phenolics, which are more readily extracted using polar solvents. nih.gov
Flavonoids and Phenylpropanoids
Origanum species are a source of various flavonoids, which are polyphenolic compounds known for their biological activities. nih.gov Phenylpropanoids are another class of aromatic compounds derived from the amino acid phenylalanine.
Flavonoids: The main types of flavonoids present in oregano are flavones, flavonols, and flavanones. nih.gov Specific flavonoids identified in oregano extracts include apigenin, luteolin, quercetin, naringenin, and scutellarein, often in their glycoside forms (e.g., luteolin 7-O-glucuronide). nih.govscispace.com
Phenylpropanoids: These serve as precursors to a wide range of plant metabolites, including flavonoids and phenolic acids. nih.govnih.gov In the context of Origanum, the most significant phenylpropanoid derivatives are the phenolic acids discussed in the following section.
Rosmarinic Acid and Other Phenolic Acids
Phenolic acids are a major group of non-volatile phenolic compounds found in oregano.
Rosmarinic Acid: This is often the most abundant phenolic compound in Origanum vulgare extracts. scispace.commdpi.com Its concentration can vary depending on the plant part, with flowers containing 0.99–9.65 mg/g, leaves 1.11–7.42 mg/g, and stems 0.53–0.77 mg/g. nih.govmdpi.com
Other Phenolic Acids: Besides rosmarinic acid, oregano contains other hydroxycinnamic and hydroxybenzoic acid derivatives. nih.gov These include caffeic acid, gallic acid, p-coumaric acid, ferulic acid, and syringic acid. scispace.comnih.gov
Sterols and Triterpenoids
Phytosterols and triterpenoids are other non-terpenoid constituents present in oregano.
Sterols: Plant sterols, or phytosterols, are structurally similar to cholesterol and are components of plant cell membranes. nih.gov The primary sterol identified in Origanum raw material is β-sitosterol, which has been reported at a concentration of 5.40 mg/g. mdpi.com
Triterpenoids: These are complex molecules derived from a 30-carbon precursor. In oregano, the pentacyclic triterpenoids ursolic acid (3.80 mg/g) and oleanolic acid (4.20 mg/g) have been identified. scispace.commdpi.com
Influence of Plant Part and Processing Methods on Essential Oil Composition
The chemical profile of Origanum essential oil is not static; it is significantly influenced by the specific part of the plant used for extraction and the methods employed for processing and distillation. mdpi.comresearchgate.net
Influence of Plant Part: Different parts of the oregano plant yield essential oils with distinct compositions.
Leaves and Flowers: These are the primary sources of high-quality essential oil rich in phenolic compounds like carvacrol and thymol. nih.gov One study found the total percentage of carvacrol and thymol in leaf-flower oil to be 49.54%. nih.gov
Stems: The essential oil from stems generally has a lower concentration of key phenolic monoterpenes. The same study reported the total for carvacrol and thymol in stem oil was only 9.48%. nih.gov Stem oils may contain higher proportions of other compounds like palmitic acid (60.18%). nih.gov
Roots: Root oil composition is drastically different, being very low in typical phenolics (4.35% total for carvacrol and thymol) and instead rich in fatty acids such as palmitic acid, linoleic acid, and linolenic acid. nih.gov
Influence of Processing Methods:
Cultivation Conditions: Growing conditions, such as the amount of light, affect the oil's composition. For example, oregano plants grown under shaded conditions may produce oil with higher levels of caryophyllene oxide compared to non-shaded plants. mdpi.comresearchgate.net
Harvesting Time: The developmental stage of the plant (pre-flowering, full-flowering, post-flowering) and even the time of day of the harvest can cause significant variations in the concentrations of major components like carvacrol, thymol, and linalool. notulaebotanicae.ronotulaebotanicae.ro
Extraction Method: The technique used to extract the oil plays a crucial role. Fractional distillation under vacuum can be used to separate the essential oil into fractions with different concentrations of compound classes, such as monoterpene hydrocarbons, oxygenated monoterpenes, and sesquiterpene hydrocarbons. nih.gov This allows for the concentration of specific desired compounds like carvacrol and thymol. nih.gov
**Table 3: Comparison of Major Compound Classes in Essential Oil from Different Plant Parts of *O. vulgare***
| Plant Part | Phenolics (Carvacrol + Thymol) (%) | Terpenoids (%) | Fatty Acids (%) | Reference |
|---|---|---|---|---|
| Leaves-Flowers | 49.54 | >60 | Not specified | nih.gov |
| Stems | 9.48 | Not specified | >70 (incl. Palmitic, Linoleic, Oleic) | nih.gov |
| Roots | 4.35 | Not specified | >70 (incl. Palmitic, Linoleic, Linolenic) | nih.gov |
Essential Oil Profile across Leaves, Stems, and Roots
The distribution and concentration of chemical compounds in Origanum vulgare essential oil vary significantly between different anatomical parts of the plant, namely the leaves, stems, and roots. Research demonstrates a distinct chemical dichotomy between the aerial (leaves and flowers) and subterranean (roots) parts, with the stems showing yet another unique profile. nih.gov
The essential oil extracted from the leaves and flowers is rich in phenolic and terpenoid compounds. nih.gov In one study, 37 different compounds were identified in the leaf-flower oil, with the primary constituents being carvacrol (30.73%), thymol (18.81%), p-cymene (10.88%), and caryophyllene (7.73%). nih.gov These components accounted for over 72% of the total oil composition. nih.gov Rosmarinic acid, a significant phenolic compound, is also found in its highest concentrations in the leaves (1.11–7.42 mg·g⁻¹), followed by the flowers (0.99–9.65 mg·g⁻¹), with the lowest levels found in the stems (0.53–0.77 mg·g⁻¹). mdpi.com
In stark contrast, the essential oils from the stems and roots are predominantly composed of fatty acids. nih.gov Analysis of the stem oil identified 11 compounds, with palmitic acid being the most abundant at 60.18%. Other significant components included linoleic acid (14.25%), carvacrol (6.02%), oleic acid (5.65%), and thymol (3.46%). nih.gov
The root oil, containing 29 identified compounds, showed a similar fatty acid-dominant profile. Palmitic acid was again the primary constituent (58.23%), followed by linoleic acid (12.11%), linolenic acid (3.66%), carvacrol (3.27%), and thymol (1.08%). nih.gov Notably, carvacrol, thymol, and caryophyllene were the only three compounds found to be present in all three parts of the plant (leaves-flowers, stems, and roots). nih.gov
| Plant Part | Major Compounds | Relative Percentage (%) | Compound Class |
|---|---|---|---|
| Leaves-Flowers | Carvacrol | 30.73% | Phenolic Monoterpenoid |
| Thymol | 18.81% | Phenolic Monoterpenoid | |
| p-Cymene | 10.88% | Monoterpene Hydrocarbon | |
| Caryophyllene | 7.73% | Sesquiterpene | |
| Stems | Palmitic Acid | 60.18% | Fatty Acid |
| Linoleic Acid | 14.25% | Fatty Acid | |
| Carvacrol | 6.02% | Phenolic Monoterpenoid | |
| Oleic Acid | 5.65% | Fatty Acid | |
| Roots | Palmitic Acid | 58.23% | Fatty Acid |
| Linoleic Acid | 12.11% | Fatty Acid | |
| Linolenic Acid | 3.66% | Fatty Acid | |
| Carvacrol | 3.27% | Phenolic Monoterpenoid |
Data sourced from a GC-MS analysis of essential oils from different parts of Origanum vulgare L. nih.gov
Impact of Drying Techniques on Chemical Composition
Post-harvest drying is a critical step in the processing of Origanum for essential oil extraction, and the method used can significantly alter the final chemical profile. semanticscholar.orgresearchgate.net The primary goal of drying is to reduce moisture content, but the heat and duration of the process can lead to the loss of volatile compounds or the chemical transformation of others. researchgate.netsci-hub.se Studies have compared fresh plant material to various drying techniques, including shade drying, sun drying, and oven drying at different temperatures. researchgate.nettandfonline.com
Research on Origanum vulgare L. demonstrated that drying significantly changes the relative percentages of key aromatic compounds compared to the oil from fresh plants. semanticscholar.orgnih.gov In one study, the concentration of carvacrol, the main constituent, increased in all dried samples (ranging from 56.2% to 81.4%) compared to the fresh sample. semanticscholar.orgresearchgate.net Conversely, the percentages of its precursors, p-cymene and γ-terpinene, decreased significantly in the dried samples. semanticscholar.orgnih.gov For example, p-cymene and γ-terpinene levels could be as high as 17.7% and 14.2% respectively in some samples, but dropped to as low as 1.6% and 0.8% in others after drying. semanticscholar.org Linalool and isoborneol were other compounds that increased significantly after drying. semanticscholar.orgnih.gov
| Drying Method | Key Compound | Reported Percentage Range (%) | Observed Effect |
|---|---|---|---|
| Various (Shade, Oven, Microwave) vs. Fresh | Carvacrol | 56.2 - 81.4% | Increases significantly in dried material semanticscholar.orgnih.gov |
| p-Cymene | 1.6 - 17.7% | Decreases significantly in dried material semanticscholar.orgnih.gov | |
| γ-Terpinene | 0.8 - 14.2% | Decreases significantly in dried material semanticscholar.orgnih.gov | |
| Oven Drying (30°C) | Carvacrol | 89.74% | Highest percentage achieved at the lowest temperature researchgate.net |
| p-Cymene | 4.50% | Lower concentration compared to natural drying researchgate.net | |
| Natural (Shade) Drying | Carvacrol | 82.75% | Lower carvacrol than 30°C oven drying researchgate.net |
| p-Cymene | 6.58% | Highest concentration of this precursor researchgate.net |
Data compiled from studies on Origanum vulgare L. and its subspecies. semanticscholar.orgnih.govresearchgate.net
Extraction and Advanced Analytical Methodologies in Oreganol Research
Modern Extraction Techniques for Essential Oils
The extraction of essential oils from plant materials like Origanum vulgare is a pivotal step that significantly influences the final product's chemical profile. While traditional methods remain prevalent, modern techniques offer enhanced efficiency and selectivity.
Hydro-distillation and steam distillation are the most conventional and commercially widespread methods for extracting essential oils from aromatic plants. nih.govashs.orgmdpi.com In hydro-distillation, the plant material is boiled in water, and the resulting steam, carrying the volatile essential oil components, is condensed and collected. Steam distillation is a similar process where live steam is passed through the plant material, causing the volatile compounds to vaporize. mdpi.com
The efficiency and chemical composition of the extracted oil are highly dependent on process parameters. informahealthcare.com Research has focused on optimizing these parameters to maximize both the yield and the concentration of desirable bioactive compounds. Key factors that are manipulated during optimization include:
Distillation Time (DT): Studies have shown that increasing the duration of distillation can significantly increase the essential oil yield up to an optimal point. For example, one study on Origanum vulgare L. found that the maximum essential oil yield was achieved at a distillation time of 240 minutes. ashs.org Extending the time beyond this did not necessarily increase the yield and could alter the chemical composition. ashs.org
Steam Pressure and Temperature: A Face-Centered Composite experimental design has been applied to optimize the main distillation factors, including steam pressure and temperature, to maximize the yield of specific bioactive compounds from Greek oregano (Origanum vulgare subsp. hirtum). nih.gov
Harvesting Time: The chemical profile of the essential oil can also be influenced by the time of day the oregano is harvested. One investigation reported that the highest carvacrol (B1668589) content was obtained from a harvest at 10:00 hours, while the highest thymol (B1683141) content came from a harvest at 00:00 hours, both during the pre-flowering stage. informahealthcare.com
These optimization efforts are crucial for standardizing the quality of oregano essential oil for various applications.
Supercritical Fluid Extraction (SFE) is a modern, environmentally friendly extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. waters.comwaters.com SFE is considered an attractive alternative to conventional methods because it prevents the degradation of thermolabile compounds and avoids residual solvent contamination. ucm.es
The unique properties of supercritical CO₂ allow its solvent strength to be precisely controlled by altering temperature and pressure. waters.comwaters.com This tunability enables the selective extraction of different classes of compounds. In the context of oregano, SFE has been successfully used to:
Isolate Volatile Terpenes: SFE can effectively separate volatile monoterpenes, such as carvacrol and thymol, from other co-extracted components. waters.com
Fractionate Extracts: Supercritical Fluid Fractionation (SFF) can be integrated with SFE. By gradually decreasing the pressure after extraction, different chemical fractions can be generated from a single extraction process. waters.com
Obtain High-Quality Extracts: SFE is increasingly used to produce high-quality extracts from medicinal plants like oregano. ucm.es The main compounds identified in supercritical oregano extracts include trans-sabinene hydrate, thymol, and carvacrol. ucm.esfao.org
The addition of a polar co-solvent, such as ethanol, can further extend the polarity range of the supercritical fluid, allowing for the extraction of a broader spectrum of compounds. waters.comnih.gov Research has shown that an SFE fraction obtained with 7% ethanol at 150 bar and 40°C exhibited significant antimicrobial activity, which was correlated with a high quantity of carvacrol. nih.gov
Table 1: Comparison of Extraction Methods for Oregano Essential Oil
| Feature | Hydro-distillation / Steam Distillation | Supercritical Fluid Extraction (SFE) |
|---|---|---|
| Principle | Uses hot water or steam to vaporize volatile compounds. | Uses a supercritical fluid (e.g., CO₂) as a solvent. |
| Temperature | High temperatures, potential for thermal degradation. | Lower operating temperatures, preserving thermolabile compounds. ucm.es |
| Solvent | Water | Carbon Dioxide (CO₂), often with co-solvents like ethanol. waters.comwaters.com |
| Selectivity | Limited selectivity. | Highly selective by adjusting pressure and temperature. waters.comwaters.com |
| End Product | Contains essential oil and hydrosol. | Solvent-free extract, allows for easy fractionation. waters.comucm.es |
| Key Compounds Extracted | Carvacrol, thymol, p-cymene (B1678584), γ-terpinene. | Carvacrol, thymol, trans-sabinene hydrate. ucm.esfao.org |
Chromatographic and Spectrometric Analysis of Oreganol Components
Following extraction, advanced analytical techniques are required to separate, identify, and quantify the individual chemical components within the complex mixture of oregano extract.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful method for analyzing the volatile components of essential oils. uns.ac.rsuns.ac.rs In this technique, the volatile compounds are separated in a gas chromatograph based on their boiling points and polarity, and then identified by their mass spectra, which provide a molecular fingerprint for each compound.
GC-MS analysis of oregano essential oil has led to the identification of numerous compounds, with the specific composition varying based on the oregano species, geographical origin, and extraction method. nih.gov However, a few key volatile compounds are consistently identified as major constituents.
Table 2: Major Volatile Compounds in Oregano Essential Oil Identified by GC-MS
| Compound | Origanum vulgare ssp. hirtum (%) researchgate.net | Origanum heracleoticum L. (%) uns.ac.rs | Origanum vulgare (Chile) (%) nih.gov |
|---|---|---|---|
| Carvacrol | ~27.0 | 69.37 | Not listed as major |
| Thymol | ~48.0 | 2.53 | 15.9 |
| p-Cymene | Not specified | 6.57 | 8.6 |
| γ-Terpinene | Not specified | 8.52 | 10.6 |
| Z-sabinene hydrate | Not specified | Not specified | 13.4 |
| Sabinene (B1680474) | Not specified | Not specified | 6.5 |
| Linalyl acetate | Not specified | Not specified | 7.2 |
Note: Percentages represent the relative abundance of the compounds in the analyzed essential oil and can vary significantly.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or less volatile compounds, such as the phenolic constituents found in oregano extracts. mdpi.com Often coupled with a photodiode array (PDA) or diode array detector (DAD), HPLC allows for the identification of compounds based on their retention time and UV-visible absorption spectrum.
Analyses of oregano extracts using HPLC have identified a rich profile of phenolic acids and flavonoids. Rosmarinic acid is consistently found to be the most abundant phenolic compound in various oregano accessions. nih.govnih.gov
Table 3: Major Phenolic Compounds in Oregano Extracts Identified by HPLC
| Compound Class | Compound Name |
|---|---|
| Phenolic Acids | Rosmarinic acid nih.gov |
| Caffeic acid mdpi.comnih.gov | |
| Chlorogenic acid nih.gov | |
| Gallic acid mdpi.com | |
| Chicoric acid nih.gov | |
| Protocatechuic acid mdpi.comnih.gov | |
| p-Coumaric acid mdpi.com | |
| Flavonoids | Luteolin nih.gov |
| Quercetin mdpi.comnih.gov | |
| Apigenin mdpi.comnih.gov | |
| Naringenin nih.gov | |
| Eriodictyol mdpi.com | |
| Taxifolin mdpi.com |
Note: The presence and concentration of these compounds can vary depending on the oregano species and extraction solvent used.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is an invaluable tool for the structural elucidation of unknown compounds in complex mixtures like oregano extracts. mdpi.com It is particularly useful for analyzing compounds that are not volatile enough for GC-MS.
LC-MS methods, often using electrospray ionization (ESI), have been developed for the comprehensive analysis of oregano. mdpi.com For instance, an LC-MS method operating in selected ion monitoring (SIM) mode was successfully developed to simultaneously quantify three key anti-inflammatory compounds in oregano: rosmarinic acid, oleanolic acid, and ursolic acid. nih.govresearchgate.net The method utilized a polarity switch during the analysis, as rosmarinic acid was best detected in negative ion mode, while oleanolic and ursolic acids were more sensitive in positive ion mode. nih.govresearchgate.net LC-MS analysis of various oregano extracts has also identified other significant compounds, including salvianolic acid B and vicenin-2. nih.gov The detailed structural information provided by techniques like tandem mass spectrometry (MS/MS) makes LC-MS a reliable tool for characterizing the full chemical profile of complex oregano extracts. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the atomic arrangement within a compound. This non-destructive technique probes the magnetic properties of atomic nuclei, providing a detailed fingerprint of the molecular structure. In the context of this compound, ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in unequivocally identifying its principal constituents.
By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants in an NMR spectrum, researchers can map out the precise connectivity of atoms. For instance, the distinct chemical shifts of the aromatic protons and the hydroxyl group in carvacrol and thymol allow for their unambiguous differentiation. Similarly, the signals corresponding to the isopropyl and methyl groups provide further structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, providing a complete and detailed structural assignment.
The following tables present the characteristic ¹H and ¹³C NMR chemical shifts for the major compounds found in this compound, as reported in scientific literature. These values are typically recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).
| Compound | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Carvacrol | C-1 | - | 152.5 |
| C-2 | - | 114.5 | |
| C-3 | Ar-H | 6.71 (d) | 130.5 |
| C-4 | - | 121.5 | |
| C-5 | Ar-H | 6.95 (d) | 128.5 |
| C-6 | Ar-H | 6.78 (s) | 119.0 |
| C-7 (CH(CH₃)₂) | CH | 3.18 (sept) | 27.0 |
| C-8, C-9 (CH(CH₃)₂) | CH₃ | 1.23 (d) | 24.0 |
| C-10 (CH₃) | CH₃ | 2.25 (s) | 15.0 |
| OH | OH | 4.75 (s) | - |
| Thymol | C-1 | - | 153.0 |
| C-2 | - | 121.0 | |
| C-3 | Ar-H | 6.62 (d) | 116.0 |
| C-4 | - | 136.5 | |
| C-5 | Ar-H | 7.05 (d) | 126.0 |
| C-6 | Ar-H | 6.75 (s) | 125.5 |
| C-7 (CH(CH₃)₂) | CH | 3.20 (sept) | 26.5 |
| C-8, C-9 (CH(CH₃)₂) | CH₃ | 1.25 (d) | 22.5 |
| C-10 (CH₃) | CH₃ | 2.30 (s) | 21.0 |
| OH | OH | 4.80 (s) | - |
Spectrophotometric Assays for Bioactivity Profiling
Spectrophotometric assays are widely employed to assess the biological activities of natural products like this compound. These methods are often rapid, cost-effective, and provide valuable quantitative data on specific bioactivities, such as antioxidant capacity.
UV-Vis Spectrophotometry in Antioxidant Capacity Determination
UV-Visible (UV-Vis) spectrophotometry is a powerful technique for quantifying the antioxidant capacity of substances. One of the most common assays utilized for this purpose is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that exhibits a deep violet color in solution, with a characteristic maximum absorbance at approximately 517 nm.
When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a color change from violet to yellow. This reduction in color intensity is directly proportional to the antioxidant activity of the sample. The decrease in absorbance at 517 nm is monitored using a UV-Vis spectrophotometer.
The antioxidant capacity is often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. Research has consistently shown that this compound and its primary constituents, carvacrol and thymol, exhibit significant DPPH radical scavenging activity. nih.gov The phenolic hydroxyl group in both carvacrol and thymol is crucial for their antioxidant function.
The following table provides a representative example of data that could be obtained from a DPPH assay of this compound, illustrating the concentration-dependent decrease in absorbance.
| This compound Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |
|---|---|---|
| 0 (Control) | 0.850 | 0% |
| 10 | 0.680 | 20.0% |
| 25 | 0.425 | 50.0% |
| 50 | 0.213 | 75.0% |
| 100 | 0.085 | 90.0% |
Biosynthetic Pathways of Key Oreganol Constituents
Terpenoid Biosynthesis Pathways in Origanum Species
Terpenes, also known as terpenoids or isoprenoids, constitute a vast and diverse class of natural products synthesized from five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) db-thueringen.de. In plants, these precursors are generated through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway db-thueringen.denih.govnih.gov.
The MVA pathway, localized in the cytoplasm, endoplasmic reticulum, and peroxisomes, typically produces precursors for sesquiterpenes, triterpenes, and sterols nih.govfrontiersin.org. The MEP pathway, situated in the plastids, provides precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinones nih.govfrontiersin.org.
For the biosynthesis of monoterpenes like carvacrol (B1668589) and thymol (B1683141), the MEP pathway is the primary source of IPP and DMAPP in Origanum species nih.gov. DMAPP and IPP are condensed by prenyltransferases to form geranyl diphosphate (GPP), a ten-carbon precursor specific to monoterpenes db-thueringen.de.
The subsequent step involves the cyclization of GPP to γ-terpinene, a key intermediate in the biosynthesis of both thymol and carvacrol db-thueringen.denih.govdb-thueringen.depnas.org. This reaction is catalyzed by a specific monoterpene synthase, such as γ-terpinene synthase (OvTPS2 in O. vulgare) nih.govnih.govpnas.org.
Following the formation of γ-terpinene, a series of oxidation and dehydrogenation steps lead to the formation of thymol and carvacrol. Recent research indicates that cytochrome P450 monooxygenases (specifically those belonging to the CYP71D subfamily, such as CYP71D178 and CYP71D180) are involved in the oxidation of γ-terpinene to unstable cyclohexadienol intermediates nih.govdb-thueringen.depnas.orgnih.gov. These intermediates are then converted to the corresponding ketones by a short-chain dehydrogenase/reductase (SDR) pnas.orgnih.gov. The final aromatic compounds, thymol and carvacrol, are formed via keto-enol tautomerization pnas.orgnih.gov. While p-cymene (B1678584) was previously suggested as an intermediate, recent studies suggest its formation might be an artifact or occur via a different route db-thueringen.depnas.org.
The distinction between carvacrol and thymol, which are structural isomers, arises from the specific regioselectivity of the enzymatic reactions involved in the later steps of the pathway pnas.orgnih.gov.
Isoprenoid Synthesis Regulation
The regulation of isoprenoid biosynthesis in plants is complex and occurs at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational modifications of enzymes, as well as substrate availability and feedback mechanisms dntb.gov.ua. In Origanum species, the accumulation of monoterpenes like carvacrol and thymol can be influenced by various factors.
Transcriptional regulation of genes encoding key enzymes in the MEP pathway and downstream modification steps plays a significant role in determining the essential oil composition and content db-thueringen.deareeo.ac.ir. For instance, the expression levels of γ-terpinene synthase and cytochrome P450 genes (CYP71D178 and CYP71D180) have been shown to correlate with the accumulation of thymol and carvacrol in different Origanum and Thymus varieties and tissues db-thueringen.dedb-thueringen.deareeo.ac.ir. Studies have also indicated that transcription factors, such as ZIPs and bHLHs, may be involved in regulating the biosynthesis of carvacrol by co-expressing with biosynthetic pathway genes nih.gov.
Environmental factors such as light, temperature, water availability, and nutrient status can also impact the regulation of terpenoid biosynthesis nih.govresearchgate.netresearchgate.net. For example, drought stress has been shown to reduce terpene concentrations in some Thymus species, while moderate levels of abscisic acid (ABA) can increase them researchgate.net. The accumulation of terpenoids can also exhibit tissue-specific patterns within Origanum plants, with higher concentrations often found in glandular trichomes located on aerial parts like leaves and flowers nih.govareeo.ac.ir. The higher gene expression of enzymes involved in thymol and carvacrol biosynthesis in flowers compared to leaves in Thymus vulgaris was suggested to be related to a higher density of glandular trichomes in flowers areeo.ac.ir.
The crosstalk between the MVA and MEP pathways can also influence isoprenoid production, although the precise mechanisms of this interaction are still being elucidated nih.govfrontiersin.orgbiorxiv.org.
Phenylpropanoid Biosynthesis Routes
While terpenoids, particularly carvacrol and thymol, are the dominant constituents of "Oreganol," Origanum species also produce other phenolic compounds derived from the phenylpropanoid pathway. This pathway originates from the amino acid phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), a key enzyme in this route mdpi.comnih.govnih.govfrontiersin.org.
The biosynthesis of phenylpropanoids can be influenced by environmental stresses and developmental cues researchgate.netmdpi.comnih.govnih.govfrontiersin.org. Although the primary focus for carvacrol and thymol biosynthesis is the terpenoid pathway, interactions and regulatory links between the terpenoid and phenylpropanoid pathways in Origanum are possible and represent an area of ongoing research in plant secondary metabolism.
Role of Micronutrients and Enzymes in Constituent Biosynthesis
Enzymes are central to the biosynthesis of "this compound" constituents, catalyzing the specific reactions within the terpenoid and phenylpropanoid pathways. Key enzymes in carvacrol and thymol biosynthesis include those in the MEP pathway (e.g., DXR - 1-deoxy-D-xylulose 5-phosphate reductoisomerase), terpene synthases (e.g., γ-terpinene synthase), cytochrome P450 monooxygenases (e.g., CYP71D subfamily members), and short-chain dehydrogenases/reductases nih.govdb-thueringen.depnas.orgnih.govareeo.ac.ir.
DXR is considered an important control point in the MEP pathway nih.govareeo.ac.ir. Terpene synthases catalyze the formation of the basic terpene skeletons from GPP db-thueringen.denih.gov. Cytochrome P450s and SDRs are crucial for the later oxidative and dehydrogenation steps that convert γ-terpinene into the phenolic structures of thymol and carvacrol nih.govnih.govdb-thueringen.depnas.orgnih.gov.
Data on the relative expression levels of key biosynthetic genes in different tissues can provide insights into the regulation of carvacrol and thymol production.
Table 1: Relative Gene Expression of Biosynthetic Enzymes in Thymus vulgaris (Flowers vs. Leaves)
| Enzyme Gene | Relative Expression (Flowers/Leaves) | Pathway Involved |
| DXR | 1.7-fold higher | MEP Pathway |
| γ-terpinene synthase | 2.7-fold higher | Terpenoid |
| CYP71D178 | 1.9-fold higher | Terpenoid |
| CYP71D180 | 2.0-fold higher | Terpenoid |
Source: Adapted from research findings on gene expression analysis in Thymus vulgaris. areeo.ac.ir
This data indicates that the expression of genes encoding enzymes involved in the MEP pathway and downstream terpene biosynthesis is generally higher in flowers compared to leaves in Thymus vulgaris, correlating with higher essential oil content in flowers areeo.ac.ir.
Further detailed research findings, including quantitative enzyme activity assays and metabolic flux analysis, are needed for a more comprehensive understanding of the precise roles of individual enzymes and the impact of micronutrients on the biosynthetic rates and final concentrations of carvacrol and thymol in Origanum species.
Chemical Synthesis and Derivatization Strategies for Oreganol Compounds
Synthetic Routes for Carvacrol (B1668589) and Thymol (B1683141) Analogs
Carvacrol and Thymol are phenolic monoterpenes derived from p-cymene (B1678584). Their biosynthesis in plants like oregano and thyme proceeds via the cyclization of geranyl diphosphate (B83284) to γ-terpinene, followed by oxidative steps involving cytochrome P450 monooxygenases and dehydrogenases, with p-cymene suggested as an intermediate. pnas.orgdb-thueringen.dewikipedia.org
Chemical synthesis of Thymol can be achieved through the alkylation of m-cresol (B1676322) with propene. wikipedia.org
Synthetic strategies for generating Carvacrol and Thymol analogs often involve modifying the phenolic hydroxyl group or the isopropyl and methyl substituents on the phenyl ring. Ester derivatives of Carvacrol and Thymol, such as acetates, chloroacetates, trichloroacetates, propionates, and benzoates, have been synthesized by reacting the parent phenols with corresponding acid halides or anhydrides in the presence of a base. nih.govptfarm.plresearchgate.net Ether derivatives can be synthesized using alkyl iodides in the presence of K₂CO₃. nih.gov Reimer-Tiemann reactions can be employed to synthesize hydroxylated benzaldehyde (B42025) derivatives from Carvacrol and Thymol. nih.gov
Research has explored the synthesis of analogs with ether functions containing propyl, chloropropyl, or hydroxypropyl chains, as well as bicyclic ethers with unsaturated chains. rsc.orgresearchgate.net Another approach involves creating analogs bearing methoxyl, 1-hydroxyethyl, and (3-chlorobenzoyl)oxy groups instead of the original methyl groups present in Carvacrol or Thymol skeletons. rsc.org
Design and Characterization of Novel Oreganol Derivatives
The design of novel derivatives focuses on modifying the core Carvacrol and Thymol structures to potentially enhance specific properties or introduce new functionalities. These modifications can involve the addition of various functional groups or the formation of new ring systems.
Studies have reported the synthesis and characterization of substituted aryl-azo-thymol derivatives. These compounds were characterized using spectroscopic techniques such as FTIR, UV-vis, proton NMR, Mass spectrometry, and elemental analysis. nih.gov
Novel Carvacrol derivatives containing 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and characterized using FT-IR, ¹H and ¹³C NMR, and LC-MS. walshmedicalmedia.com Benzenesulfonate (B1194179) derivatives of Carvacrol have also been prepared by reacting Carvacrol with sulfonyl chlorides, with their structures confirmed by IR, ¹H and ¹³C NMR, and LC-MS spectroscopy. hilarispublisher.com
Carvacrol aldehyde, Schiff bases derived from Carvacrol aldehyde, and their copper complexes represent another class of synthesized derivatives, characterized using various spectroscopic techniques. mdpi.comnih.gov Similarly, novel thymol Schiff base derivatives based on benzenesulfonate have been synthesized and characterized using FT-IR, 1D and 2D NMR, and elemental analysis. tandfonline.com Phenoxy acetamide (B32628) derivatives based on a thymol moiety, containing phthalimide (B116566) or naphthalimide rings, have been synthesized through condensation reactions and characterized by FTIR, ¹H and ¹³C NMR, and elemental analyses. frontiersin.org
Water-soluble thymol derivatives, such as diethylammonium (B1227033) 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate and benzenaminium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate, have been synthesized by reacting thymol sulfonic acid with amines. researchgate.net These derivatives were characterized by FT-IR, mass spectrometry, ¹H and ¹³C NMR, and XRD, revealing specific ionic crystalline forms. researchgate.net
Characterization techniques commonly employed for these novel derivatives include:
| Technique | Information Provided | Source Examples |
| FTIR | Identification of functional groups | nih.govwalshmedicalmedia.comhilarispublisher.comtandfonline.comfrontiersin.orgresearchgate.net |
| UV-vis | Electronic transitions | nih.gov |
| ¹H NMR | Proton environment and connectivity | nih.govwalshmedicalmedia.comhilarispublisher.comtandfonline.comfrontiersin.orgresearchgate.net |
| ¹³C NMR | Carbon skeleton and functional group carbons | walshmedicalmedia.comhilarispublisher.comtandfonline.comfrontiersin.orgresearchgate.net |
| Mass Spectrometry | Molecular weight and fragmentation pattern | ptfarm.plnih.govwalshmedicalmedia.comhilarispublisher.comresearchgate.net |
| Elemental Analysis | Compositional data (e.g., CHNS) | nih.govtandfonline.comfrontiersin.org |
| XRD | Crystalline structure information | researchgate.netmdpi.comresearchgate.net |
| LC-MS | Separation and mass identification of compounds | walshmedicalmedia.comhilarispublisher.com |
Encapsulation and Nanotechnology-Based Formulations
Encapsulation and nanotechnology-based formulations are utilized to address limitations associated with Carvacrol and Thymol, such as their volatility, poor water solubility, and potential degradation. researchgate.netmedwinpublishers.commodares.ac.ir Encapsulation within nanocarriers can enhance their dispersibility and stability. researchgate.netmodares.ac.irresearchgate.net Nanoencapsulation can involve various approaches, including the formation of nanogels and the use of emulsification techniques. medwinpublishers.comrsc.orgresearchgate.netnih.gov
Nanogel Synthesis and Characterization
Nanogels are cross-linked polymeric networks capable of encapsulating active compounds. The synthesis of nanogels for Carvacrol and Thymol encapsulation often involves polymers like chitosan (B1678972) and albumin. mdpi.comresearchgate.net
One method for preparing oregano oil (containing Carvacrol and Thymol) loaded nanogels involves emulsification followed by electrostatic gelation. mdpi.comresearchgate.net In this process, an organic solution of the oil is emulsified in an aqueous solution of albumin, and then electrostatic gelation is initiated by adding a chitosan solution. mdpi.comresearchgate.net
Characterization of these nanogels includes determining their mean diameter, size distribution (Polydispersity Index - PDI), and encapsulation efficiency. mdpi.comresearchgate.netmodares.ac.ir FTIR analysis can confirm the successful incorporation of the phenolic compounds into the nanogel matrix by identifying characteristic peaks of Carvacrol and Thymol alongside those of the polymers. mdpi.comresearchgate.net XRD analysis can also provide evidence of encapsulation. mdpi.comresearchgate.net
Studies have reported the synthesis of chitosan-thymol and chitosan-carvacrol nanoparticles using the ionic gelation method. modares.ac.ir Optimized conditions for chitosan-thymol nanoparticles resulted in a size of 101 nm and an encapsulation efficiency of 72%, while chitosan-carvacrol nanoparticles had a size of 95 nm and an encapsulation efficiency of 65%. modares.ac.ir
Nanogels incorporating essential oils like thymol and carvacrol with bacterial cellulose (B213188) have been explored as delivery systems. medwinpublishers.com Gelatin-based nanogels containing thymol have also been synthesized and characterized, with reported diameters between 120 and 147 nm. brieflands.com
Data on Nanogel Characteristics:
| Nanogel Composition | Synthesis Method | Mean Diameter (nm) | PDI | Encapsulation Efficiency (%) | Characterization Techniques Used | Source |
| Chitosan-albumin (Oregano Oil loaded) | Emulsification & Electrostatic Gelation | ~26 | 0.242 | ~40 | DLS, PDI, FTIR, XRD | mdpi.comresearchgate.net |
| Chitosan-Thymol | Ionic Gelation | 101 | Not specified | 72 | Particle size, Encapsulation Efficiency | modares.ac.ir |
| Chitosan-Carvacrol | Ionic Gelation | 95 | Not specified | 65 | Particle size, Encapsulation Efficiency | modares.ac.ir |
| Gelatin-based (Thymol loaded) | Not specified | 120-147 | Not specified | Not specified | DLS | brieflands.com |
| Camphor/Thymol loaded | Nanoemulsion followed by gelation | 85 (Thymol) | Not specified | Not specified | Particle size, Viscometry, ATR-FTIR | nih.gov |
Emulsification and Electrostatic Gelation Approaches
Emulsification is a key step in creating formulations that can encapsulate hydrophobic compounds like Carvacrol and Thymol in aqueous systems. This process involves dispersing one liquid phase within another immiscible liquid phase, often with the aid of surfactants. nih.gov Nanoemulsions, with droplet sizes typically between 20-500 nm, are particularly relevant for enhancing the solubility and bioavailability of these compounds. researchgate.netmedwinpublishers.com
Electrostatic gelation is a method used to form hydrogels or nanogels by inducing gelling through electrostatic interactions between charged polymers. In the context of encapsulating Carvacrol and Thymol, this often involves the interaction of negatively charged components (like albumin or alginate) with positively charged polymers (like chitosan). mdpi.comresearchgate.netnih.gov
For example, the encapsulation of oregano oil in chitosan-albumin nanogels was achieved via emulsification of the oil in an albumin solution, followed by the addition of a chitosan solution to induce electrostatic gelation. mdpi.comresearchgate.net Alginate has also been used to encapsulate thymol, forming a matrix through ionic gelation, which can then be coated with whey proteins via electrostatic interactions. nih.gov
Emulsion electrospray is another technique explored for encapsulating thymol and carvacrol mixtures. nsf.gov This method involves electrospraying an emulsion containing the compounds and a polymer matrix (such as yellow mustard mucilage and starch) to generate nanocapsules. nsf.gov This approach can yield non-porous nanocapsules with a core-wall structure, and the encapsulation efficiency can be influenced by the concentration of the encapsulated compounds. nsf.gov
The use of emulsification and electrostatic gelation allows for the creation of stable nanocarriers that can protect the encapsulated compounds and potentially control their release. rsc.orgnih.gov
Mechanistic Investigations of Oreganol Bioactivity
Molecular Mechanisms of Antioxidant Activity
The antioxidant effects of the compounds within Oreganol are multifaceted, involving direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems. These mechanisms collectively contribute to the cellular protection against oxidative stress, a pathological process implicated in a variety of chronic diseases.
The principal bioactive compounds in oregano oil, carvacrol (B1668589) and thymol (B1683141), are potent scavengers of free radicals. nih.govnih.gov This activity is largely attributed to the presence of a hydroxyl group on their phenolic ring structure, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov
Studies have demonstrated that carvacrol and thymol effectively scavenge various types of free radicals, including superoxide radicals, hydrogen peroxide, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The interaction between these phenolic compounds and free radicals results in the formation of a more stable phenoxyl radical, which mitigates the propagation of oxidative damage. The direct scavenging of hydroxyl radicals by thymol, in particular, has been well-documented. nih.gov
| Compound | Targeted Free Radicals | Observed Effect |
|---|---|---|
| Carvacrol | Superoxide radicals, Hydrogen peroxide, DPPH | Neutralization of radicals, termination of oxidative chain reactions |
| Thymol | Hydroxyl radicals, Superoxide radicals, DPPH | Donation of hydrogen atom to form stable phenoxyl radicals |
A critical mechanism underlying the antioxidant effects of oregano oil components is the activation of the Nuclear Factor E2-Related Factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like carvacrol and thymol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. endocrine-abstracts.org
Research has shown that oregano essential oil (OEO) and its primary constituent, carvacrol, can induce the expression of Nrf2. nih.govendocrine-abstracts.orgresearchgate.netresearchgate.net This activation leads to the upregulation of a suite of downstream antioxidant enzymes, thereby enhancing the cell's capacity to counteract oxidative damage. nih.govendocrine-abstracts.orgresearchgate.net Studies have demonstrated that OEO treatment increases the nuclear translocation of Nrf2 and the activity of an ARE reporter plasmid in intestinal epithelial cells. nih.govresearchgate.net The induction of antioxidant genes by OEO was shown to be dependent on Nrf2, as silencing Nrf2 with small interfering RNAs (siRNAs) diminished these protective effects. nih.gov Similarly, thymol has been found to upregulate the Nrf2/heme oxygenase-1 (HO-1) pathway, contributing to its protective effects against oxidative stress-induced cognitive deficits. bohrium.com
The activation of the Nrf2 pathway by the components of this compound leads to the increased expression and activity of several crucial endogenous antioxidant enzymes. These enzymes play a vital role in detoxifying ROS and maintaining cellular redox homeostasis.
Key enzymes upregulated by oregano oil, carvacrol, and thymol include:
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide. nih.govresearchgate.net
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful radicals. nih.govnih.gov
Glutathione (B108866) (GSH) and related enzymes: The glutathione system is a major intracellular antioxidant defense. Oregano oil has been shown to increase the expression of γ-glutamylcysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, leading to elevated intracellular GSH levels. nih.govresearchgate.net Thymol also enhances the activities of glutathione peroxidase (GPx) and glutathione-S-transferase (GST). nih.gov
Studies have demonstrated that pretreatment with oregano essential oil significantly increases the mRNA and protein levels of SOD1, CAT, GCLC, and GCLM in a dose-dependent manner. nih.gov
| Compound/Mixture | Enzyme(s) Upregulated | Signaling Pathway |
|---|---|---|
| Oregano Essential Oil (OEO) | SOD1, CAT, GCLC, GCLM, GSH | Nrf2/ARE |
| Carvacrol | SOD, CAT, GPx, Glutathione Reductase | Nrf2/HO-1 |
| Thymol | SOD, CAT, GPx, GST, GSH | Nrf2/HO-1 |
Cellular and Molecular Mechanisms of Anti-inflammatory Action
The bioactive compounds in this compound, particularly carvacrol and thymol, exert significant anti-inflammatory effects by modulating the production of inflammatory mediators and interfering with key intracellular signaling cascades that orchestrate the inflammatory response.
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Carvacrol, thymol, and oregano essential oil have been shown to effectively inhibit the expression and secretion of several key cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govsemanticscholar.orgresearchgate.netresearchgate.net
In various in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds have demonstrated a dose-dependent reduction in the production of these inflammatory mediators. semanticscholar.org For example, oregano essential oil has been found to inhibit the mRNA expression and secretion of IL-1β, IL-6, and TNF-α in RAW264.7 macrophage cells. semanticscholar.org Similarly, thymol has been shown to suppress TNF-α and IL-6 levels in mouse models of acute lung injury. researchgate.net Carvacrol has also been documented to reduce the levels of IL-1β and IL-6. researchgate.netnih.gov This modulation of cytokine production is a critical aspect of the anti-inflammatory activity of oregano's bioactive components.
The anti-inflammatory effects of this compound's components are mediated through the inhibition of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. mdpi.comlongdom.org Oregano essential oil, carvacrol, and thymol have been shown to inhibit the activation of the NF-κB pathway. bohrium.comsemanticscholar.orgnih.govnih.gov This inhibition often occurs by preventing the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the active NF-κB p65 subunit. bohrium.comnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. youtube.com Carvacrol and thymol have been demonstrated to suppress the phosphorylation and activation of ERK, JNK, and p38 in response to inflammatory stimuli. nih.govbohrium.comnih.gov
Protein Kinase B (Akt) Pathway: The PI3K/Akt signaling pathway is involved in regulating cellular processes such as proliferation and inflammation. mdpi.comnih.gov Oregano essential oil and its components, carvacrol and thymol, have been found to inhibit the phosphorylation and activation of Akt, thereby attenuating inflammatory responses. endocrine-abstracts.orgnih.govmdpi.com Studies have shown that oregano essential oil can prevent the palmitic acid-induced disruption of the PI3K/Akt signaling pathway in adipocytes. endocrine-abstracts.org
By targeting these interconnected signaling cascades, the bioactive compounds in this compound can effectively downregulate the inflammatory response at a molecular level.
| Compound/Mixture | Target Pathway | Mechanism of Action |
|---|---|---|
| Oregano Essential Oil (OEO) | NF-κB, MAPK, Akt | Suppression of p65 nuclear translocation; Inhibition of ERK, JNK, p38, and Akt phosphorylation |
| Carvacrol | NF-κB, MAPK, Akt | Inhibition of JNK and NF-κB activation; Suppression of Akt and ERK1/2 phosphorylation |
| Thymol | NF-κB, MAPK, Akt | Blockade of IκBα and p65 phosphorylation; Inhibition of ERK, JNK, and p38 phosphorylation |
Suppression of NADPH Oxidase Activity
A key mechanism of this compound's anti-inflammatory action is its ability to suppress the activity of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. researchgate.netnih.govresearchgate.netsemanticscholar.org This enzyme is a primary source of reactive oxygen species (ROS) in inflammatory cells like macrophages. researchgate.netresearchgate.netsemanticscholar.org Studies on murine macrophage cell lines (RAW264.7) have demonstrated that when these cells are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, there is a significant increase in NADPH oxidase activity, leading to oxidative stress and a subsequent inflammatory response. researchgate.netresearchgate.netsemanticscholar.org
Treatment with oregano essential oil (OEO) has been shown to effectively inhibit this LPS-induced elevation of NADPH oxidase. researchgate.netnih.govresearchgate.netsemanticscholar.org This inhibition directly reduces the production of ROS. researchgate.netresearchgate.netsemanticscholar.org By mitigating NADPH oxidase-driven oxidative stress, this compound protects cells from the inflammatory cascade. researchgate.netresearchgate.netsemanticscholar.org This protective effect is further evidenced by the downstream reduction in the expression and secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.netresearchgate.netsemanticscholar.org Therefore, the suppression of the NADPH oxidase/ROS pathway is a critical component of this compound's anti-inflammatory profile. researchgate.netresearchgate.netsemanticscholar.org
Table 1: Effect of Oregano Essential Oil (OEO) on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW264.7 Cells Data synthesized from studies demonstrating OEO's inhibitory effects.
| Treatment Group | IL-1β Expression (Relative to Control) | IL-6 Expression (Relative to Control) | TNF-α Expression (Relative to Control) |
|---|---|---|---|
| Control | Normal Baseline | Normal Baseline | Normal Baseline |
| LPS-Stimulated | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + OEO (2.5 µg/mL) | Reduced | Reduced | Reduced |
| LPS + OEO (5.0 µg/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + OEO (10.0 µg/mL) | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Interference with Isoprenoid Synthesis in Inflammatory Processes
Another sophisticated mechanism underlying this compound's anti-inflammatory properties involves its interference with the isoprenoid synthesis pathway, also known as the mevalonate (B85504) pathway. Isoprenoids are a large and diverse class of organic molecules that play crucial roles in various cellular processes, and defects in their synthesis have been linked to inflammatory conditions. nih.govnih.gov
The primary active monoterpene in this compound, carvacrol, has been identified as an inhibitor of a key enzyme in this pathway: β-hydroxy-β-methyl-glutaryl-CoA reductase (HMG-CoA reductase or HMG-R). tandfonline.com This enzyme catalyzes the rate-limiting step in the synthesis of cholesterol and numerous non-sterol isoprenoids. Research combining computational molecular informatics and in-vitro assays has shown that carvacrol can efficiently bind to the catalytic site of HMG-R and competitively inhibit its activity. tandfonline.com One study determined the half-maximal inhibitory concentration (IC50) of carvacrol against HMG-R to be 78.23 ± 2.21 µM. tandfonline.com
By inhibiting HMG-R, carvacrol can reduce the production of downstream isoprenoid intermediates. nih.govnih.gov A deficit in certain isoprenoids, such as geranylgeranyl-pyrophosphate (GGPP), has been associated with an increased release of the pro-inflammatory cytokine IL-1β. nih.gov Therefore, by modulating the mevalonate pathway through HMG-R inhibition, this compound can influence cellular processes that are critical to the inflammatory response. This mechanism is analogous to that of statins, which are also HMG-CoA reductase inhibitors known for their anti-inflammatory effects. nih.gov
Elucidation of Antimicrobial Mechanisms (Bacterial, Fungal, Viral)
The potent antimicrobial activity of this compound is attributed to a multi-targeted approach, primarily driven by its phenolic components, carvacrol and thymol. These compounds disrupt fundamental structures and processes essential for microbial survival.
Mechanisms of Bacterial Cell Membrane Disruption and Permeability Alteration
The most frequently cited antimicrobial mechanism of this compound is its ability to disrupt the structural integrity of the bacterial cell membrane. nih.govnih.gov The lipophilic nature of carvacrol and thymol allows them to partition into the lipid bilayer of the bacterial cytoplasmic membrane. nih.govmdpi.com This insertion disrupts the membrane's architecture, leading to a significant increase in its permeability. researchgate.nettandfonline.commdpi.comresearchgate.net
This increased permeability has several detrimental effects on the bacterial cell:
Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled efflux of vital cellular contents, including ions like potassium (K+), adenosine triphosphate (ATP), proteins, and even nucleic acids. nih.govsemanticscholar.org
Depolarization of the Cytoplasmic Membrane: The disruption of the membrane leads to the dissipation of ion gradients (such as the proton motive force), which are crucial for processes like ATP synthesis and active transport. nih.govtandfonline.commdpi.com
Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-associated enzymes, including ATPases. nih.gov
Studies using flow cytometry and fluorescent dyes have visually confirmed this mechanism, showing that treatment with carvacrol and thymol leads to a rapid increase in membrane permeability and a collapse of the membrane potential in bacteria like Escherichia coli. tandfonline.com This damage is often irreversible and ultimately leads to cell lysis and death. nih.govnih.gov
Inhibition of Bacterial Metabolic Pathways (e.g., Tricarboxylic Acid Cycle, Amino Acid Biosynthesis)
Beyond membrane damage, this compound can interfere with critical intracellular metabolic pathways. Research has shown that this compound can disrupt respiratory metabolism in bacteria. researchgate.netnih.govfrontiersin.org Specifically, it has been found to interfere with the tricarboxylic acid (TCA) cycle by inhibiting key enzymes such as citrate synthase (CS) and mitochondrial isocitrate dehydrogenase (ICDHm). nih.gov This inhibition cripples the cell's central energy-producing pathway.
Furthermore, proteomic analyses of Staphylococcus aureus treated with a carvacrol-rich oregano essential oil revealed significant alterations in protein synthesis and amino acid metabolism. researchgate.netfrontiersin.org The differentially expressed proteins were primarily involved in pathways related to the biosynthesis of essential amino acids, including valine, leucine, and isoleucine. researchgate.netfrontiersin.org The disruption of these biosynthetic pathways suggests that this compound can inhibit bacterial growth by depriving them of the necessary building blocks for protein synthesis and other vital functions. researchgate.netfrontiersin.org
Table 2: Summary of this compound's Antimicrobial Mechanisms of Action
| Mechanism | Specific Action | Key Component(s) | Reference |
|---|---|---|---|
| Membrane Disruption | Increases permeability, causes leakage of ions and ATP, depolarizes membrane | Carvacrol, Thymol | nih.govtandfonline.comnih.govmdpi.com |
| Metabolic Inhibition | Inhibits TCA cycle enzymes, disrupts amino acid biosynthesis | This compound (Carvacrol) | researchgate.netnih.govfrontiersin.org |
| Gene/Toxin Modulation | Reduces production of Panton-Valentine Leukocidin (PVL) toxin | This compound (Carvacrol) | researchgate.netfrontiersin.org |
| DNA Interaction | Forms complexes with bacterial DNA, leading to conformational changes | Carvacrol | researchgate.netnih.govnih.govfrontiersin.org |
Modulation of Bacterial Gene Expression and Toxin Production (e.g., pvl gene)
This compound and its components can also influence bacterial virulence by modulating the expression of specific genes and the production of toxins. A notable example is its effect on the Panton-Valentine Leukocidin (PVL) toxin, a potent cytotoxin produced by strains of Staphylococcus aureus that contributes to their virulence. researchgate.netfrontiersin.org
Research has demonstrated that treatment with oregano essential oil can reduce the production of the PVL toxin. researchgate.netfrontiersin.org This suggests an inhibitory action on the regulatory or expression pathways of the pvl gene. By downregulating the production of such critical virulence factors, this compound can diminish the pathogenicity of bacteria, representing a mechanism that extends beyond simple bactericidal activity.
Direct Interaction with Bacterial DNA
Evidence also points to a direct interaction between this compound's components and bacterial genetic material. Studies focusing on methicillin-resistant Staphylococcus aureus (MRSA) have shown that carvacrol can interact directly with bacterial DNA. nih.govnih.gov This interaction leads to the formation of complexes, or chimeras, with the DNA molecule. researchgate.netfrontiersin.org
This binding event is thought to cause structural alterations in the DNA, which can be observed through changes in the UV absorption spectrum of the DNA-carvacrol complex. nih.gov Such conformational changes can interfere with essential genetic processes like DNA replication and transcription, ultimately inhibiting bacterial growth and survival. nih.gov
Mechanisms of Biofilm Formation Inhibition
Carvacrol has demonstrated significant efficacy in preventing the formation of bacterial biofilms, a crucial factor in microbial pathogenicity and resistance. This inhibitory action is not typically due to direct bactericidal effects at sub-lethal concentrations but rather stems from the disruption of key developmental processes within the microbial community. plos.org
One of the primary mechanisms is the interference with quorum sensing (QS) , the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. plos.org Studies have shown that carvacrol can downregulate the expression of genes essential for QS. For instance, in Chromobacterium violaceum, sub-MIC (Minimum Inhibitory Concentration) levels of carvacrol were found to inhibit the expression of the cviI gene, which codes for the N-acyl-L-homoserine lactone (AHL) synthase. plos.org This disruption of signaling molecule production effectively curtails QS-regulated processes like violacein production and chitinase activity, which are correlated with biofilm development. plos.org Similarly, carvacrol has been observed to reduce the production of QS signaling molecules in Pectobacterium species and downregulate the ahyR gene, a QS regulatory protein, in Aeromonas hydrophila. researchgate.netmdpi.com
Furthermore, carvacrol impedes biofilm formation by affecting genes responsible for adhesion and the production of the extracellular polymeric substance (EPS) matrix. The EPS matrix is a critical structural component of biofilms, providing protection and facilitating cell adhesion. Research on mucoid Staphylococcus aureus revealed that carvacrol significantly down-regulated the expression of genes in the ica operon (icaA, icaB, icaC), which are responsible for the synthesis of polysaccharide intracellular adhesin (PIA). rsc.org It also suppresses global regulatory genes like agrA and sarA, which control a wide array of virulence factors, including biofilm formation. rsc.orgacs.org In Streptococcus pyogenes, carvacrol has been shown to suppress the expression of genes such as srtB, dltA, and hasA, which are involved in cell surface organization and adhesion. nih.gov
Another key mechanism is the alteration of bacterial cell surface properties. Carvacrol has been found to reduce the cell surface hydrophobicity of S. pyogenes, a physical characteristic that is crucial for the initial attachment of bacteria to surfaces, a primary step in biofilm formation. nih.gov By making the cell surface less hydrophobic, carvacrol hinders the ability of bacteria to adhere and initiate the colonization process.
The table below summarizes the inhibitory effects of carvacrol on biofilm formation across various bacterial species and the underlying molecular mechanisms.
| Bacterial Species | Key Mechanisms of Inhibition | Specific Genes/Factors Affected | Reference |
| Chromobacterium violaceum | Quorum Sensing Inhibition | Downregulation of cviI gene | plos.org |
| Staphylococcus aureus | Inhibition of PIA Synthesis, Disruption of Regulatory Systems | Downregulation of icaA, icaB, icaC, agrA, sarA | rsc.orgacs.org |
| Streptococcus pyogenes | Quorum Sensing Inhibition, Reduced Cell Surface Hydrophobicity | Downregulation of speB, srtB, luxS, covS, dltA, ciaH, hasA | nih.gov |
| Pseudomonas aeruginosa | Interference with Adherence and Biofilm Maturation | Inhibition of pyocyanin production (QS-related) | researchgate.netunibocconi.it |
| Aeromonas hydrophila | Quorum Sensing Inhibition | Downregulation of ahyR gene | mdpi.com |
| Pectobacterium carotovorum | Reduced EPS Synthesis | Inhibition of polysaccharide production | researchgate.net |
| Enterococcus faecalis | Inhibition of Adhesion Factors | Downregulation of EpaI gene | nih.gov |
Antiviral Mechanisms Targeting Viral Capsid Integrity and RNA
The antiviral activity of this compound's principal component, carvacrol, extends to the direct disruption of viral structures essential for infectivity. Research indicates that carvacrol can compromise the integrity of the viral capsid, the protein shell that protects the viral genetic material. This mechanism is particularly effective against non-enveloped viruses.
For example, studies on murine norovirus (MNV), a non-enveloped virus, have shown that carvacrol can directly bind to the capsid protein. This interaction is believed to cause conformational changes in the capsid structure, leading to its disassembly. The destabilization of the capsid results in the exposure and subsequent degradation of the viral RNA, rendering the virus non-infectious. This capsid-disrupting activity is a key factor in its efficacy against viruses that lack a lipid envelope, which is often a primary target for other antiviral agents.
Furthermore, carvacrol's interaction with the viral genome itself has been investigated. Its hydrophobic nature allows it to interact with and potentially damage viral RNA. Once the capsid is breached, carvacrol can access the genetic material, leading to its degradation and preventing the replication of the virus upon entry into a host cell.
Inhibition of Viral Adsorption, Internalization, and Replication Processes
Beyond direct virucidal action, carvacrol interferes with multiple stages of the viral life cycle, beginning with the initial attachment to host cells. It has been shown to inhibit the adsorption of certain viruses, such as herpes simplex virus type 1 (HSV-1), to the host cell surface. This is thought to occur by masking or altering viral glycoproteins that are necessary for binding to cellular receptors, thereby preventing the first step of infection.
Following potential adsorption, carvacrol can also inhibit the internalization or entry of the virus into the host cell. For enveloped viruses, this may involve interference with the fusion process between the viral envelope and the host cell membrane.
Once inside the host cell, carvacrol can disrupt viral replication. It has been shown to inhibit the activity of viral RNA polymerase, a critical enzyme for the replication of RNA viruses. By targeting this enzyme, carvacrol effectively halts the synthesis of new viral genomes and proteins. This has been observed in studies with viruses like respiratory syncytial virus (RSV) and rotavirus. The broad-spectrum nature of this inhibition, targeting fundamental replication machinery, contributes to its activity against a range of different viruses.
Molecular Insights into Antiproliferative and Anticarcinogenic Effects (In Vitro Studies)
In vitro studies using various abnormal cell lines have begun to map the molecular pathways through which carvacrol exerts its antiproliferative and anticarcinogenic effects. These investigations highlight its ability to modulate cell cycle progression, trigger programmed cell death, and interfere with ion channel activity crucial for cell proliferation.
Regulation of Cell Cycle Progression
Carvacrol has been shown to induce cell cycle arrest at various checkpoints, thereby preventing the uncontrolled proliferation characteristic of abnormal cells. A primary mechanism is the modulation of key regulatory proteins. In human breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with carvacrol has been observed to cause an arrest at the G0/G1 phase of the cell cycle. This arrest is associated with a significant downregulation in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), proteins that are essential for the transition from the G1 to the S phase.
In other cell lines, such as human lung carcinoma (A549) and colon cancer cells (HT-29), carvacrol has been reported to induce arrest at the S phase or G2/M phase. This is often accompanied by alterations in the expression of other cyclins and CDKs, such as cyclin B1 and CDK1, which govern the G2/M transition. The ability to halt the cell cycle at these critical checkpoints prevents the replication of damaged DNA and the subsequent division of abnormal cells.
Induction of Apoptosis in Abnormal Cell Lines
A significant component of carvacrol's anticarcinogenic activity is its capacity to induce apoptosis, or programmed cell death, in abnormal cells while often sparing normal cells. This selective induction is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
In the intrinsic pathway, carvacrol can induce mitochondrial dysfunction. This is characterized by an increase in the production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (MMP), and the release of cytochrome c from the mitochondria into the cytoplasm. The release of cytochrome c activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell. An altered ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-2 protein is often observed, favoring apoptosis.
Carvacrol can also trigger the extrinsic pathway. Studies have shown that it can upregulate the expression of death receptors, such as Fas, on the surface of cancer cells. The binding of ligands to these receptors initiates a signaling cascade that leads to the activation of caspase-8, which in turn can activate the executioner caspases, converging with the intrinsic pathway to execute apoptosis.
Inhibition of TRPM7 Channel Activity
Transient Receptor Potential Melastatin 7 (TRPM7) is a cation channel that plays a critical role in cell proliferation, migration, and survival. Overexpression of TRPM7 has been linked to the progression of several types of cancer, including breast and pancreatic cancer.
Carvacrol has been identified as an inhibitor of TRPM7 channels. By blocking the influx of essential cations like magnesium (Mg2+) and calcium (Ca2+) through these channels, carvacrol disrupts the intracellular ionic homeostasis required for numerous enzymatic activities and signaling pathways that drive cell growth and motility. The inhibition of TRPM7 activity by carvacrol has been shown to suppress the proliferation and migration of abnormal cells in vitro, suggesting that this is a key molecular target contributing to its antiproliferative effects. This mechanism provides a distinct and targeted approach to inhibiting the growth of abnormal cells that are dependent on TRPM7 function.
Downregulation of Lipid Biosynthesis Pathways (e.g., FASN, HMGCR, SREBP1)
This compound and its primary active constituents, notably carvacrol and thymol, have been investigated for their roles in modulating the expression of key regulatory elements in lipid biosynthesis. Research indicates that these compounds can influence the pathways governed by fatty acid synthase (FASN), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), and sterol regulatory element-binding protein 1 (SREBP1).
The impact of this compound's components extends to cholesterol synthesis as well. Thymol and carvacrol have been reported to inhibit HMG-CoA reductase (HMGCR), which is the rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.net This inhibition is a key mechanism for controlling endogenous cholesterol production.
Table 1: Effect of this compound Components on Lipid Biosynthesis Pathway Genes and Proteins
| Compound/Extract | Model System | Target Pathway/Gene | Observed Effect |
|---|---|---|---|
| Oregano Seed Extract (OSEA) | 3T3-L1 Adipocytes | FASN | Significant downregulation of mRNA and protein expression nih.gov |
| Oregano Seed Extract (OSEA) | 3T3-L1 Adipocytes | SREBP-1c | Significant downregulation of mRNA and protein expression nih.gov |
| Carvacrol | High-Fat Diet-Fed Mice (Liver) | FASN | Decreased gene expression nih.govnih.gov |
| Carvacrol | High-Fat Diet-Fed Mice (Liver) | SREBP1c | Decreased gene expression nih.govnih.gov |
Biochemical Pathways Related to Metabolic Modulation
Regulation of Glucose Uptake and Carbohydrate Metabolism Enzymes (e.g., α-Amylase, α-Glucosidase)
The bioactive compounds in this compound have been shown to exert influence over carbohydrate metabolism, particularly through the inhibition of key digestive enzymes. Studies on essential oils from Origanum vulgare subspecies have demonstrated inhibitory activity against α-amylase and α-glucosidase. mdpi.com These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides; their inhibition can slow the rate of glucose absorption.
Activation of AMPK/ACC Pathways in Lipid Metabolism
A central mechanism in the regulation of cellular energy homeostasis is the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK triggers a shift from anabolic, energy-consuming processes to catabolic, energy-producing pathways. Research has shown that carvacrol can prevent hepatic steatosis induced by a high-fat diet by activating this critical signaling pathway. nih.govnih.gov
In animal models, carvacrol administration led to an increase in the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in the liver. nih.govnih.gov AMPK phosphorylates and inactivates ACC, the enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is a rate-limiting step in fatty acid synthesis. mdpi.com The inactivation of ACC leads to decreased de novo lipogenesis and simultaneously promotes fatty acid oxidation. This dual action highlights the role of this compound's components in modulating lipid metabolism at a fundamental enzymatic level. nih.gov It is suggested that essential oils from plants in the Lamiaceae family, which includes oregano, may generally act through the activation of the AMPK/ACC pathway to mediate lipid metabolism. mdpi.com
Modulation of Specific Metabolomic Pathways (e.g., Tryptophan, Pyrimidine, Cholesterol Metabolism)
Metabolomic analyses have revealed that this compound can induce significant shifts in various metabolic pathways.
Tryptophan and Pyrimidine Metabolism: In a study on sheep, dietary supplementation with oregano essential oil (OEO) resulted in notable alterations in pyrimidine and tryptophan metabolism. nih.gov The modulation of tryptophan metabolism by OEO was a key finding, leading to increased levels of indole (B1671886) acetaldehyde (B116499) and indole-3-acetic acid. nih.gov Furthermore, research on the effects of carvacrol on bacterial and yeast cells has shown that it can influence pyrimidine and purine metabolism, suggesting an impact on pathways related to DNA and RNA synthesis. nih.govmdpi.com
Table 2: Modulation of Biochemical and Metabolomic Pathways by this compound
| Pathway | Bioactive Component(s) | Model | Key Findings |
|---|---|---|---|
| Carbohydrate Metabolism | Oregano Essential Oil | In Vitro Enzyme Assays | Inhibition of α-amylase and α-glucosidase activity mdpi.com |
| Lipid Metabolism | Carvacrol | High-Fat Diet-Fed Mice | Increased phosphorylation (activation) of AMPK and ACC in the liver nih.govnih.gov |
| Tryptophan Metabolism | Oregano Essential Oil | Sheep | Altered metabolite profile, including increased indole acetaldehyde nih.gov |
Neuroprotective and Anti-neuroinflammatory Mechanisms (In Vivo Animal Models)
Mitigation of LPS-Induced Neuroinflammation
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation and is widely used in animal models to study neuroinflammation. Carvacrol, a principal component of this compound, has demonstrated significant neuroprotective effects in these models by mitigating the inflammatory cascade in the brain.
In studies involving LPS-challenged rats, carvacrol administration was shown to attenuate depressive and anxiety-like behaviors that are associated with neuroinflammation. nih.gov Mechanistically, carvacrol significantly reduced the levels of key pro-inflammatory mediators in the brain. nih.gov All tested doses of carvacrol were found to decrease the brain concentrations of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). nih.gov
Further investigations into the molecular pathways revealed that carvacrol pretreatment led to a significant downregulation of TNF-α and cyclooxygenase-2 (COX-2) expression in the cortex of LPS-treated animals. science.gov This anti-inflammatory effect is linked to the modulation of the Nrf2 pathway, a master regulator of the antioxidant response. science.gov Carvacrol was found to upregulate the expression of Nrf2 and its downstream antioxidant protein, heme oxygenase-1 (HO-1), thereby combating the oxidative stress that accompanies neuroinflammation. science.gov In addition to TNF-α, carvacrol therapy has also been shown to inhibit the excessive production of other pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in the brain. nih.gov
Table 3: Effects of Carvacrol on LPS-Induced Neuroinflammatory Markers in Rats
| Marker | Brain Region | Effect of Carvacrol Treatment |
|---|---|---|
| TNF-α | Brain Tissue / Cortex | Significant decrease/downregulation nih.govscience.gov |
| Nitric Oxide (NO) | Brain Tissue | Significant decrease nih.gov |
| COX-2 | Cortex | Significant downregulation science.gov |
| IL-1β | Brain | Inhibition of excessive production nih.gov |
| IL-6 | Brain | Inhibition of excessive production nih.gov |
| Nrf2 | Cortex | Significant upregulation science.gov |
Role of Nrf2 Activation in Neuronal Protection
This compound, and its primary active components such as carvacrol and thymol, demonstrate significant antioxidant properties, which are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a critical transcription factor that regulates the cellular defense against oxidative stress by controlling the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates into the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com
Research in porcine intestinal epithelial cells has shown that Oregano Essential Oil (OEO) dose-dependently increases the expression of Nrf2. nih.gov This activation leads to the subsequent upregulation of crucial antioxidant enzymes, including superoxide dismutase (SOD1) and components of glutathione (GSH) synthesis like γ-glutamylcysteine ligase. nih.govnih.gov This mechanism has been shown to protect these cells from hydrogen peroxide-induced oxidative damage, increasing cell viability and reducing markers of oxidative stress like reactive oxygen species (ROS) and malondialdehyde (MDA). nih.gov
While direct studies on this compound-induced Nrf2 activation in neuronal cells are still emerging, the Nrf2 pathway is a well-established and crucial defense mechanism against oxidative stress and neuroinflammation in the brain. mdpi.comfrontiersin.org Activation of Nrf2 in the central nervous system is known to increase neuronal resistance to oxidative insults, which are implicated in the pathogenesis of various neurodegenerative disorders. frontiersin.org By upregulating the expression of neuroprotective genes that counteract oxidative stress, Nrf2 activation is considered a promising therapeutic strategy for protecting neurons and maintaining the integrity of the blood-brain barrier. mdpi.comfrontiersin.org Therefore, the demonstrated ability of this compound to activate the Nrf2 pathway in other cell types suggests a strong potential for neuroprotective effects through the same mechanism.
Other Mechanistic Investigations in Animal Models
Effects on Digestive Tissue Structure and Function
Studies in various animal models have shown that dietary supplementation with this compound can positively modulate the structure and function of digestive tissues. These effects contribute to improved gut health and nutrient utilization.
In broiler chickens subjected to heat stress, dietary oregano extract improved jejunal protease and amylase activities. nih.gov Furthermore, it led to a significant upregulation of genes related to intestinal integrity, including claudin-1 (CLDN1), zonula occludens-1 (ZO-1), zonula occludens-2 (ZO-2), and mucin-2 (MUC2). nih.gov In a separate pig model, this compound treatment was also found to increase villus height and the expression of occludin and ZO-1 in the jejunum, enhancing the integrity of the intestinal barrier. researchgate.net
In ruminants, such as sheep and beef cattle, this compound has demonstrated beneficial effects on gut morphology and digestive enzyme activity. In sheep, it was shown to increase amylase activity in the ileum. nih.govresearchgate.net In beef cattle, this compound supplementation increased the length of rumen papillae and modulated the activity of digestive enzymes, decreasing amylase concentration while increasing β-glucosidase and cellulase levels. nih.gov Similarly, in fattening bulls, this compound improved colonic morphology by increasing colon thickness and the number of mucus-secreting goblet cells. frontiersin.org
| Animal Model | Digestive Tissue | Observed Effects | Reference |
|---|---|---|---|
| Broiler Chickens | Jejunum | Improved protease and amylase activities; Upregulated CLDN1, ZO-1, ZO-2, and MUC2 genes. | nih.gov |
| Pigs | Jejunum | Increased villus height; Upregulated occludin and ZO-1 expression. | researchgate.net |
| Sheep | Ileum | Increased amylase activity. | nih.govresearchgate.net |
| Beef Cattle | Rumen | Increased papillae length; Decreased amylase, increased β-glucosidase and cellulase activity. | nih.gov |
| Fattening Bulls | Colon | Increased colon thickness and number of goblet cells. | frontiersin.org |
Influence on Gut Microbiota Composition and Metabolites
This compound exerts a significant influence on the composition and metabolic output of the gut microbiota, which is a key mechanism underlying its benefits to host health.
In sheep, dietary this compound supplementation has been shown to increase the abundance of beneficial bacteria such as Ruminococcus, Bifidobacterium, and Enterococcus. researchgate.net Metabolomic analysis of ileal contents from these animals revealed that this compound increased the levels of indole acetaldehyde and indole-3-acetic acid, which are metabolites derived from tryptophan metabolism. nih.govresearchgate.net
In pullets, this compound supplementation led to a notable decrease in the phylum Firmicutes and an increase in Bacteroidetes, resulting in a significant reduction in the Firmicutes to Bacteroidetes (F/B) ratio. mdpi.com Studies in beef cattle have shown that increasing concentrations of this compound lead to a higher relative abundance of Parabacteroides distasonis and Bacteroides thetaiotaomicron. nih.gov In fattening bulls, this compound supplementation increased the abundance of intestinal Bacteroides, Coprobacillus, and Lachnospiraceae_UCG_001. frontiersin.org The metabolic output was also altered, with increased levels of 5-aminovaleric acid and creatinine, and decreased levels of various sugars like maltose and lactose. frontiersin.org
| Animal Model | Change in Microbiota | Change in Metabolites | Reference |
|---|---|---|---|
| Sheep | Increased Ruminococcus, Bifidobacterium, Enterococcus. | Increased indole acetaldehyde and indole-3-acetic acid. | nih.govresearchgate.net |
| Pullets | Decreased Firmicutes, increased Bacteroidetes (Lower F/B ratio). | Not specified. | mdpi.com |
| Beef Cattle | Increased Parabacteroides distasonis and Bacteroides thetaiotaomicron. | Increased heparin, pantetheine, sorbic acid, farnesene. | nih.gov |
| Fattening Bulls | Increased Bacteroides, Coprobacillus, Lachnospiraceae_UCG_001. | Increased 5-aminovaleric acid; Decreased maltose, lactose. | frontiersin.org |
Mechanisms of Osteoclastogenesis Inhibition
This compound and its principal phenolic compound, carvacrol, have been found to inhibit osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption. The primary mechanism involves the modulation of key signaling pathways initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govfrontiersin.org
The interaction between RANKL and its receptor, RANK, on osteoclast precursors is essential for their differentiation. e-century.us This binding activates downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. e-century.usfrontiersin.org Research has demonstrated that carvacrol suppresses RANKL-induced osteoclast formation in a dose-dependent manner. frontiersin.org
Protective Effects on Organ Tissue Injury (e.g., Kidney)
The bioactive compounds in this compound, primarily carvacrol and thymol, exert protective effects against tissue injury in vital organs like the kidneys. nih.govresearchgate.net These nephroprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.govresearchgate.net
In a rat model of L-arginine-induced kidney damage, pre-treatment with oregano essential oil or its constituents significantly prevented the rise in serum and tissue markers of kidney injury. nih.govresearchgate.net This includes biochemical markers such as urea and creatinine, as well as more specific tissue damage markers like kidney injury molecule-1 (KIM-1) and neutrophil-gelatinase-associated lipocalin (NGAL). researchgate.net
The mechanisms underlying this protection involve the mitigation of inflammation and oxidative stress. This compound was shown to decrease the levels of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and nitric oxide, and reduce myeloperoxidase activity, an indicator of neutrophil infiltration. nih.gov Furthermore, immunohistochemical analysis revealed a reduction in the expression of CD95 (an apoptosis marker) in kidney tubule cells and CD68 (a marker for macrophages) in inflammatory infiltrates, confirming the anti-apoptotic and anti-inflammatory action at the tissue level. nih.gov These findings suggest that this compound can protect kidney tissue from damage induced by severe inflammatory conditions. nih.govresearchgate.net
Integrative Systems Biology Approaches in Oreganol Research
Proteomic Profiling of Cellular Responses to Oreganol Treatment
Proteomic analysis involves the large-scale study of proteins, providing insights into protein expression levels, modifications, and interactions within a biological system in response to a stimulus. Studies utilizing proteomic profiling have investigated the effects of carvacrol (B1668589) and oregano essential oil (OEO) on various organisms, particularly bacteria.
Research on Staphylococcus aureus treated with a carvacrol-rich OEO revealed significant changes in protein expression. A label-free proteomic analysis identified 56 differentially expressed proteins (DEPs), with 26 being upregulated and 30 downregulated. These DEPs were found to be mainly involved in pathways related to ribosomes, valine, leucine, and isoleucine biosynthesis, and phenylalanine, tyrosine, and tryptophan biosynthesis. This suggests that the growth inhibition of S. aureus by the OEO might be linked to disruptions in protein synthesis and amino acid metabolism frontiersin.orgnih.govresearchgate.net.
Another proteomic study on Salmonella Enteritidis treated with OEO, carvacrol, and thymol (B1683141) investigated bacterial expressed proteins, oxidative stress, energy metabolism enzyme activities, and DNA synthesis. The protein expression outcomes indicated a stress response, with differential expression of chaperones and cellular protein synthesis mediated by the bacterial signaling system. Salmonella also appeared to utilize a similar defense mechanism against oxidative stress for survival nih.gov.
Further proteomic investigation into the action of carvacrol on Salmonella Typhimurium biofilm showed changes in proteins crucial for biofilm formation and antioxidant activity. Proteins such as DsbA, LuxS, DksA, and SODs (A, B, and C) showed decreased synthesis after carvacrol treatment, highlighting its dynamic antibiofilm action and suggesting potential protein targets for further study nih.gov.
Table 1: Summary of Proteomic Findings on Carvacrol/OEO Treatment
| Organism | Treatment | Key Proteomic Findings | Relevant Pathways | Source |
| Staphylococcus aureus | Carvacrol-rich OEO | 56 differentially expressed proteins (26 upregulated, 30 downregulated). | Ribosomes, Valine, Leucine, and Isoleucine biosynthesis, Phenylalanine, Tyrosine, and Tryptophan biosynthesis, Amino acid metabolism, Protein synthesis. | frontiersin.orgnih.govresearchgate.net |
| Salmonella Enteritidis | OEO, Carvacrol, Thymol | Stress response, differential expression of chaperones, altered cellular protein synthesis, oxidative stress defense mechanisms. | Stress response, Energy metabolism. | nih.gov |
| Salmonella Typhimurium | Carvacrol | Decreased synthesis of DsbA, LuxS, DksA, and SODs A, B, C. | Biofilm formation, Antioxidant activity. | nih.gov |
Metabolomic Analysis of Biological Systems Modulated by this compound
Metabolomics focuses on the comprehensive study of metabolites within a biological system, providing a snapshot of the physiological state and metabolic pathways affected by a compound. Metabolomic analysis has been employed to understand how the constituents of "this compound" influence the metabolic profiles of various organisms.
An untargeted metabolomics approach was used to study the effect of carvacrol on Xanthomonas perforans. The analysis suggested that carvacrol has a global effect on the metabolome, causing marked changes in metabolites critical for energy biosynthesis and degradation, amino acid pathways, and nucleic acid pathways. This study provided insights into the X. perforans metabolome and laid a foundation for characterizing novel metabolites and pathways affected by carvacrol researchgate.net.
In a study investigating the antifungal potential of carvacrol against Penicillium digitatum, a 1H-NMR-based metabolomic technique was used. The metabolomic profiling data indicated an imbalance in alanine, aspartate, glutamate, and glutathione (B108866) metabolism in the fungal hyphae. An increase in transcriptional initiators like uracil (B121893) and adenine (B156593) was also observed, suggesting carvacrol caused RNA damage. The study concluded that carvacrol can induce an abnormal metabolic state in P. digitatum by interfering with energy and amino acid metabolisms mdpi.com.
Metabolomics has also been used to study the effects of thymol. Research on ethanol-induced hepatotoxicity in mouse liver cells showed that thymol alleviated changes in the levels of thirty-four metabolites, including nicotinic acid and L-arginine. Pathway enrichment analysis indicated that altered metabolites were enriched in metabolic pathways and arginine and proline metabolism nih.govresearchgate.net. Another study using untargeted metabolomics investigated the effects of thymol-loaded chitosan (B1678972) nanoparticles (TCNPs) on Xanthomonas campestris pv campestris. This approach revealed significant perturbations in amino acids, lipids, nucleotides, and carbohydrate metabolic pathways. Mass spectroscopy analysis showed an increase in nucleic acid, fatty acids, and antioxidant metabolites, a rise in lipid metabolites, and a decrease in amino acids and carbohydrates in TCNP-treated cells, suggesting membrane damage and oxidative stress as major metabolic perturbations frontiersin.org.
Metabolomics combined with other omics approaches has also been used to study the biosynthesis of carvacrol and thymol in plants. Metabolic profiling of different tissues of Origanum vulgare revealed tissue-dependent volatile organic compound profiles, with carvacrol being extremely rich in certain tissues mdpi.com. Integrated metabolomics and transcriptomics analyses in Thymus species under water stress and abscisic acid application showed changes in terpene concentrations, including thymol and carvacrol, and their correlation with genes related to terpenoid biosynthesis frontiersin.org.
Table 2: Summary of Metabolomic Findings on Carvacrol/Thymol/OEO Treatment
| Organism/System | Treatment | Key Metabolomic Findings | Relevant Pathways | Source |
| Xanthomonas perforans | Carvacrol | Global effect on metabolome, changes in metabolites for energy biosynthesis/degradation, amino acid pathways, nucleic acid pathways, and novel metabolites. | Energy biosynthesis and degradation, Amino acid pathways, Nucleic acid pathways. | researchgate.net |
| Penicillium digitatum | Carvacrol | Imbalance in alanine, aspartate, glutamate, and glutathione metabolism; increased uracil and adenine. | Energy metabolism, Amino acid metabolism. | mdpi.com |
| Mouse liver cells (ethanol-induced hepatotoxicity) | Thymol | Alleviated changes in 34 metabolites (e.g., nicotinic acid, L-arginine); altered DGAT2 mRNA expression. | Metabolic pathways, Arginine and proline metabolism, Glycine, serine and threonine metabolism. | nih.govresearchgate.net |
| Xanthomonas campestris pv campestris | Thymol-loaded chitosan nanoparticles | Perturbations in amino acids, lipids, nucleotides, carbohydrate metabolic pathways; increased nucleic acid, fatty acids, antioxidants, lipids; decreased amino acids, carbohydrates. | Amino acids metabolism, Lipid metabolism, Nucleotide metabolism, Carbohydrate metabolism, Oxidative stress. | frontiersin.org |
| Origanum vulgare tissues | N/A (Metabolite profiling) | Tissue-dependent volatile organic compound profiles, high carvacrol content in specific tissues. | Carvacrol biosynthesis. | mdpi.com |
| Thymus species | Water stress, Abscisic acid | Changes in terpene concentrations (thymol, carvacrol, thymoquinone, p-cymene); correlation with biosynthetic genes. | Terpenoid biosynthesis. | frontiersin.org |
| Salmonella Enteritidis | Lippia origanoides thymol chemotype EO | Changes in modulation of metabolites in planktonic and sessile cells. | Central carbon metabolism, Nucleotide metabolism, Amino acid metabolism. | semanticscholar.org |
| Sheep (ileal content) | Oregano essential oils | Increased indole (B1671886) acetaldehyde (B116499) and indole-3-acetic acid; decreased tryptamine (B22526) and 5-hydroxyindole-3-acetic acid. | Tryptophan metabolism, Bile acid metabolism (TCDCA, spermidine, TCA). | frontiersin.org |
| Morganella psychrotolerans | Oregano essential oil | Changes in 161 metabolites. | Carbohydrates metabolism, Amino acid metabolism, Metabolism of cofactors and vitamins, Nucleotides metabolism, Lipids metabolism, Energy metabolism. | researchgate.net |
Genomic and Transcriptomic Studies on Gene Expression Regulation
Genomic and transcriptomic studies explore the genetic makeup and gene expression patterns of organisms, providing insights into how compounds influence gene regulation. Research in this area has shed light on the genetic basis of carvacrol and thymol biosynthesis in plants and the transcriptional responses of various organisms to these compounds.
Transcriptomic analysis of different tissues of Origanum vulgare has been used to unravel the biosynthesis of carvacrol. Full-length transcriptome analysis revealed carvacrol biosynthesis and its tissue-specific expression patterns of upstream MVA/MEP pathway genes and downstream modifier genes like TPSs, CYPs, and SDRs. Weighted gene co-expression network analysis identified carvacrol biosynthetic pathway genes highly co-expressed with transcription factor genes, suggesting their role in regulating carvacrol biosynthesis mdpi.comnih.gov. Comparative transcriptome analysis in two Satureja species with different carvacrol yields identified putative genes involved in carvacrol and other monoterpene biosynthesis pathways and differentially expressed transcription factors that may control terpenoid biosynthesis plos.org. Studies have also shown that the expression of genes like γ-terpinene synthase (OvTPS2, TvTPS2) and cytochrome P450s (OvCYP71D507, TvCYP71D507-T, OvCYP71D180, TvCYP71D180-C) are correlated with thymol and carvacrol levels in Origanum and Thymus species pnas.org.
Transcriptomic studies have also investigated the effects of carvacrol and thymol on microbial gene expression. In Escherichia coli O157:H7 adapted to sublethal levels of thymol or carvacrol, RNA sequencing revealed a large number of differentially expressed genes. Genes related to membrane, heat, and oxidative stress responses, as well as iron uptake and metabolism, were upregulated. Conversely, virulence genes associated with motility, biofilm formation, and efflux pumps were repressed asm.org. Transcriptomic responses of Mycoplasma bovis upon carvacrol treatment showed that carvacrol affected the expression of 153 genes, leading to the downregulation of energy generation-related proteins and the pentose (B10789219) phosphate (B84403) pathway, and the upregulation of ribosomes and translation-related proteins frontiersin.org.
Research on the fungicidal mechanisms of thymol against Fusarium oxysporum f. sp. niveum using RNA-Seq identified 5057 differentially expressed genes. Genes involved in glycosphingolipid biosynthesis and sphingolipid metabolism were mostly downregulated, while genes related to antioxidant activity, chitin (B13524) biosynthesis, and cell wall modification were upregulated. These findings suggest that thymol induces reactive oxygen species accumulation and damages the cell wall and membrane by inhibiting genes involved in their synthesis nih.govresearchgate.net. Another transcriptomic study on Fusarium graminearum treated with thymol showed that thymol effectively inhibited growth and toxin production and caused an extensive transcriptome response, with changes in genes involved in growth and secondary metabolite synthesis. The gluconeogenesis/glycolysis pathway was identified as a potential pathway affected by thymol mdpi.comnih.govresearchgate.net.
Transcriptomic analysis has also been applied to study the impact of carvacrol on insects. In Lymantria dispar larvae, carvacrol treatment led to differentially expressed genes mainly clustered in the metabolism of xenobiotics, carbohydrates, and lipids. Genes involved in detoxification, including cytochrome P450s, esterases, and heat shock proteins, showed altered expression levels nih.gov. The impact of carvacrol on the gut bacterial structure and function of Lymantria dispar larvae also involved the downregulation of functions like energy metabolism and cell growth and death, and upregulation of carbohydrate metabolism and membrane transport, as indicated by functional classification prediction based on 16S rRNA sequencing frontiersin.org.
Table 3: Summary of Genomic and Transcriptomic Findings on Carvacrol/Thymol Treatment
| Organism/System | Treatment | Key Genomic/Transcriptomic Findings | Relevant Pathways | Source |
| Origanum vulgare tissues | N/A (Transcriptome analysis) | Tissue-specific expression of genes in MVA/MEP pathway, TPSs, CYPs, SDRs; co-expression of carvacrol biosynthetic genes with transcription factors. | Carvacrol biosynthesis, MVA/MEP pathway, Terpenoid biosynthesis. | mdpi.comnih.gov |
| Satureja species | N/A (Comparative transcriptome analysis) | Identification of putative genes in carvacrol and monoterpene biosynthesis pathways; differentially expressed transcription factors. | Terpenoid backbone biosynthesis, Monoterpenoid biosynthesis. | plos.org |
| Origanum and Thymus species | N/A (Transcript/Metabolite correlation) | Correlation between expression of γ-terpinene synthase (OvTPS2, TvTPS2) and cytochrome P450s (OvCYP71D507, TvCYP71D507-T, OvCYP71D180, TvCYP71D180-C) and thymol/carvacrol levels. | Thymol and Carvacrol biosynthesis. | pnas.org |
| Escherichia coli O157:H7 | Sublethal Thymol/Carvacrol | Upregulation of genes related to membrane, heat, oxidative stress, iron uptake/metabolism; downregulation of virulence genes (motility, biofilm, efflux pumps). | Stress response, Iron uptake and metabolism, Motility, Biofilm formation, Efflux pumps. | asm.org |
| Mycoplasma bovis | Carvacrol | Altered expression of 153 genes; downregulation of energy generation and pentose phosphate pathway genes; upregulation of ribosome and translation genes. | Energy generation, Pentose phosphate pathway, Ribosomes, Translation. | frontiersin.org |
| Fusarium oxysporum f. sp. niveum | Thymol | Downregulation of glycosphingolipid biosynthesis and sphingolipid metabolism genes; upregulation of antioxidant activity, chitin biosynthesis, cell wall modification genes. | Glycosphingolipid biosynthesis, Sphingolipid metabolism, Antioxidant activity, Chitin biosynthesis, Cell wall modification. | nih.govresearchgate.net |
| Fusarium graminearum | Thymol | Extensive transcriptome response; changes in genes for growth and secondary metabolite synthesis; potential effect on gluconeogenesis/glycolysis pathway. | Growth, Secondary metabolite synthesis, Gluconeogenesis/glycolysis. | mdpi.comnih.govresearchgate.net |
| Lymantria dispar larvae | Carvacrol | Differentially expressed genes in metabolism of xenobiotics, carbohydrates, lipids; altered expression of detoxification genes (P450s, esterases, heat shock proteins). | Metabolism of xenobiotics, Carbohydrates, Lipids, Detoxification (Cytochrome P450s, Esterases, Heat shock proteins). | nih.gov |
| Lymantria dispar larvae (gut bacteria) | Carvacrol | Downregulation of functions: Energy metabolism, Cell growth and death; Upregulation of functions: Carbohydrate metabolism, Membrane transport (based on 16S rRNA sequencing and functional prediction). | Energy metabolism, Cell growth and death, Carbohydrate metabolism, Membrane transport, Metabolism of terpenoids and polyketides, Lipid metabolism. | frontiersin.org |
| Escherichia coli O157:H7 | Oregano essential oil and Carvacrol | Inhibition of ler gene transcription; decreased Shiga toxin and fliC gene expression; decreased luxS gene transcription. | Virulence gene expression (ler, Shiga toxin, fliC, luxS). | nih.gov |
Synergy and Combinatorial Research of Oreganol Compounds
Synergistic Interactions of Oreganol Components (e.g., Carvacrol (B1668589), Thymol)
The primary phenolic monoterpenoids in oregano essential oil, carvacrol and thymol (B1683141), have been the focus of extensive research regarding their synergistic bioactivities. mdpi.com Studies have consistently demonstrated that the combined effect of these two isomers is often greater than the sum of their individual effects, a phenomenon known as synergism. mdpi.commdpi.com This synergy is observed across various biological activities, including antioxidant, anti-inflammatory, and antimicrobial actions. mdpi.com
Research has shown that an equimolar mixture of thymol and carvacrol exhibits superior antioxidant activity compared to the individual compounds. mdpi.com This enhanced free radical scavenging capacity is attributed to their complementary mechanisms of action or their ability to regenerate each other's active forms. mdpi.com For instance, in DPPH and ABTS assays, the combination of thymol and carvacrol resulted in significantly lower IC50 values, indicating greater antioxidant potency. mdpi.comnih.gov
In the realm of anti-inflammatory effects, the synergistic interaction between carvacrol and thymol is particularly noteworthy. A mixture of the two has demonstrated potent inhibition of key inflammatory enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). mdpi.com The IC50 values for the inhibition of these enzymes were significantly lower for the mixture than for either compound alone, suggesting a cooperative mechanism that optimizes their interaction with the active sites of the enzymes. mdpi.com
The antimicrobial synergy between carvacrol and thymol is also well-documented. mdpi.comnih.gov Their combined action is effective against a broad spectrum of pathogens. mdpi.com This synergistic activity is thought to stem from their ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular contents. preprints.org The presence of both compounds appears to enhance this membrane-destabilizing effect. mdpi.com
Table 1: Synergistic Anti-inflammatory and Antioxidant Activity of Carvacrol and Thymol
Combinatorial Effects with Other Phytochemicals
The synergistic potential of this compound extends beyond its intrinsic components to combinations with other plant-derived compounds, or phytochemicals. Research into such combinations aims to develop more potent and broad-spectrum natural formulations. A notable example is the investigation of blended formulations of oregano and sage (Salvia officinalis) essential oils. doaj.orgproquest.com
Studies have shown that combining oregano essential oil with sage essential oil results in a blend with enhanced antimicrobial properties compared to the individual oils. doaj.orgproquest.com The chemical composition of oregano oil is rich in thymol and carvacrol, while sage oil is dominated by trans-thujone and camphor. researchgate.net The combination of these distinct phytochemical profiles leads to a synergistic antimicrobial effect against various plant pathogens. doaj.orgresearchgate.net
The enhanced efficacy of these blends is likely due to the multi-target mechanisms of the different phytochemicals. While the phenolic compounds in oregano oil primarily disrupt microbial membranes, the components of sage oil may act on other cellular targets, leading to a more comprehensive antimicrobial action. doaj.org This combinatorial approach can also broaden the spectrum of activity against different types of microorganisms. doaj.orgproquest.com
Synergism with Conventional Antimicrobial Agents (In Vitro and Animal Models)
A significant area of research has focused on the synergistic interactions between oregano essential oil or its primary components and conventional antimicrobial drugs. preprints.orgnih.gov These combinations have the potential to enhance the efficacy of antibiotics, reduce required dosages, and combat the growing problem of antibiotic resistance. nih.gov
In vitro studies, often employing the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI), have demonstrated synergy between this compound components and various antibiotics. mdpi.comnih.gov A FICI value of ≤ 0.5 is typically indicative of a synergistic interaction. nih.gov For instance, carvacrol has been shown to act synergistically with antibiotics like tobramycin (B1681333) against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org The mechanism behind this synergy is thought to involve carvacrol's ability to permeabilize the bacterial membrane, thereby facilitating the entry of the antibiotic into the cell. nih.govfrontiersin.org
The synergistic effects observed in vitro have also been validated in animal models of infection. In a systemic infection mouse model, the combination of carvacrol and tobramycin resulted in a significantly higher survival rate, reduced bacterial load in organs, and alleviated pathological changes in the lungs of infected mice compared to treatment with the antibiotic alone. nih.govfrontiersin.org Similarly, combinations of oregano essential oil with antibiotics such as gentamicin (B1671437) have shown synergistic effects against MRSA. preprints.org
Table 2: Synergistic Interactions of Oregano Compounds with Conventional Antibiotics (in vitro)
Blended Formulations and Their Mechanistic Outcomes
The development of blended formulations containing oregano essential oil is a strategic approach to harness synergistic effects for enhanced biological activity. doaj.orgproquest.com These formulations can be designed to target specific applications, such as antimicrobial control in agriculture or as natural preservatives in food. scielo.org.mx
A study on blended oil formulations of oregano and sage essential oils demonstrated that specific ratios of the two oils could optimize antimicrobial and phytotoxic effects. doaj.orgproquest.com For example, a blend containing 25% oregano essential oil and 5% sage essential oil exhibited the highest antimicrobial activity against a range of bacteria and fungi. doaj.orgproquest.com
The mechanistic outcomes of such blended formulations are multifaceted. The enhanced antimicrobial effect is a result of the synergistic action of the diverse phytochemicals present in the blend. doaj.orgproquest.com Furthermore, these blends have been shown to possess anti-quorum sensing activity. doaj.org Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression. By disrupting this communication, blended formulations can inhibit bacterial pathogenicity. doaj.org The combination of direct antimicrobial action and quorum sensing inhibition makes these blended formulations a promising strategy for controlling microbial growth and virulence. doaj.org
Future Research Directions and Unexplored Mechanistic Avenues
Identification of Novel Molecular Targets
While some molecular targets of carvacrol (B1668589) and thymol (B1683141) have been identified, such as their effects on cell membranes and certain enzymes, the full spectrum of their interactions at the molecular level is not yet completely understood nih.govnih.govenvironcj.inffhdj.com. Future research needs to employ high-throughput screening methods and advanced "-omics" technologies (e.g., proteomics, metabolomics) to identify novel protein and metabolic targets. For instance, studies have begun to explore their interactions with specific proteins involved in fungal cell wall synthesis, calcium channels, and ergosterol (B1671047) synthesis in Candida glabrata, highlighting the potential for identifying new antifungal targets. environcj.inresearchgate.net Computational studies have also predicted interactions with bacterial DNA and RNA polymerases, as well as the SARS-CoV-2 spike protein, suggesting potential antiviral targets that warrant further in vitro and in vivo validation. nih.govresearchgate.net The identification of novel targets is crucial for developing more specific and effective therapeutic strategies and understanding the pleiotropic effects of these compounds.
Advanced Computational and Modeling Approaches (e.g., Molecular Docking)
Computational approaches, such as molecular docking, molecular dynamics simulations, and network pharmacology, have emerged as powerful tools for predicting the interactions of compounds like carvacrol and thymol with biological targets and elucidating potential mechanisms nih.govresearchgate.netrsc.orgitb.ac.idresearchgate.net. These methods can help prioritize targets for in vitro and in vivo validation, predict binding affinities, and simulate dynamic interactions at the molecular level. Future research should leverage these techniques more extensively to:
Predict interactions with a wider range of potential targets across different biological systems (e.g., human proteins, microbial enzymes, insect receptors). tandfonline.com
Design and evaluate novel derivatives or hybrid molecules with enhanced activity, specificity, and bioavailability based on predicted binding modes and structure-activity relationships. nih.govrsc.orgmdpi.com
Simulate the behavior of carvacrol and thymol in complex biological environments, such as cell membranes or within specific cellular compartments, to better understand their distribution and interaction kinetics. nih.gov
Utilize network pharmacology to map the complex interactions of these compounds within biological networks and identify key pathways and hub genes affected by their activity. rsc.org
Studies have already demonstrated the utility of molecular docking in identifying potential targets like bacterial polymerases, fungal enzymes (e.g., lanosterol (B1674476) 14α-demethylase), and viral proteins nih.govenvironcj.inresearchgate.net. Continued application and advancement of these computational methods will significantly accelerate the discovery and understanding of the molecular mechanisms of carvacrol and thymol.
An example of molecular docking results predicting binding energies for carvacrol and thymol with certain targets is shown below (derived from search results, indicative data):
| Compound | Target Protein (Example) | Predicted Binding Energy (kcal/mol) | Reference |
| Carvacrol | Bacterial DNA Polymerase | -5.1 to -6.9 | nih.govresearchgate.net |
| Thymol | Bacterial DNA Polymerase | -5.1 to -6.9 | nih.govresearchgate.net |
| Carvacrol | C. albicans Lanosterol 14α-demethylase | -6.2 | nih.govresearchgate.net |
| Thymol | C. albicans Lanosterol 14α-demethylase | -6.3 | nih.govresearchgate.net |
| Carvacrol | SARS-CoV-2 Spike Protein (RBD) | Predicted interaction | nih.govresearchgate.net |
| Thymol | SARS-CoV-2 Spike Protein (RBD) | Predicted interaction | nih.govresearchgate.net |
| Thymol | Aedes aegypti SCP-2 protein | -6.6 | tandfonline.com |
Investigation of Uncharted Biochemical Pathways
Beyond direct molecular interactions, carvacrol and thymol likely influence complex biochemical pathways that are not yet fully characterized. Future research should focus on investigating these uncharted territories, including:
Detailed exploration of their impact on cellular signaling pathways involved in processes such as inflammation, oxidative stress, apoptosis, and cell proliferation. nih.govnih.govmdpi.comsryahwapublications.commdpi.com While some effects on pathways like NF-kB and PI3K/Akt have been noted, a comprehensive understanding of the downstream effects and interacting pathways is needed. sryahwapublications.commdpi.com
Investigation of their influence on the gut microbiome and the subsequent impact on host health and disease, an area with increasing recognition in modulating the effects of natural compounds.
Elucidating their role in modulating metabolic pathways, potentially related to conditions like diabetes or obesity, building on initial computational studies suggesting interactions with enzymes involved in glucose metabolism. itb.ac.id
Understanding their biosynthesis pathways in plants and how genetic or environmental factors influence their production and resulting chemotypes. nih.govresearchgate.net This could inform strategies for optimizing the yield and composition of these compounds in source plants.
Unraveling these complex pathway interactions will provide a more holistic understanding of how carvacrol and thymol exert their biological effects and identify new therapeutic opportunities.
Development of Standardized Methodologies for Comparative Studies
The variability in the chemical composition of "Oreganol" or oregano oil extracts due to differences in plant species, geographical origin, extraction methods, and processing techniques poses a significant challenge for comparing results across different studies netjournals.orgmdpi.commdpi.commdpi.com. Furthermore, the diverse range of in vitro and in vivo models and bioactivity assays used in research makes direct comparisons and the establishment of clear structure-activity relationships difficult irb.hr.
To address this, future research should prioritize the development and adoption of standardized methodologies for:
Characterizing the chemical composition of "this compound" or oregano-derived products, including precise quantification of key active compounds like carvacrol and thymol, as well as other potentially synergistic or antagonistic constituents. netjournals.orgmdpi.com
Developing standardized extraction and purification protocols to obtain well-defined and reproducible extracts for research purposes. mdpi.commdpi.com
Establishing standardized in vitro and in vivo assay protocols for evaluating specific biological activities (e.g., antimicrobial, antioxidant, anti-inflammatory) to ensure comparability of results across different laboratories. netjournals.orgirb.hrscielo.br
Implementing rigorous reporting standards for research findings, including detailed information on the source material, extraction methods, chemical composition, and experimental conditions.
Standardization will enhance the reproducibility and comparability of research findings, facilitate meta-analyses, and accelerate the translation of promising results into potential therapeutic applications.
Q & A
Q. What are the validated analytical methods for quantifying bioactive compounds (e.g., carvacrol, thymol) in Oreganol extracts?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is the gold standard for quantifying phenolic compounds like carvacrol. Calibration curves using reference standards (e.g., Sigma-Aldrich carvacrol ≥98% purity) are essential for accuracy. Sample preparation should include solvent extraction (e.g., ethanol or hexane) followed by filtration to remove particulates. Replicate analyses (n ≥ 3) are critical to ensure precision .
Q. How can researchers design controlled experiments to assess this compound’s antimicrobial efficacy against multidrug-resistant pathogens?
Methodological Answer: Use a broth microdilution assay to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ampicillin) and negative controls (solvent-only). Test pathogens (e.g., Staphylococcus aureus ATCC 25923) should be cultured in Mueller-Hinton broth under standardized conditions. Statistical analysis (e.g., ANOVA with post-hoc Tukey tests) must compare this compound’s efficacy across strains and concentrations .
Q. What are the best practices for ensuring reproducibility in this compound extraction protocols?
Methodological Answer: Document extraction parameters rigorously: solvent type, temperature, duration, and plant material particle size. Use Soxhlet extraction for consistency in small-scale studies. For larger batches, pilot-scale optimization (e.g., response surface methodology) is recommended. Publish raw data on yield variability and include batch numbers in metadata .
Advanced Research Questions
Q. How can conflicting data on this compound’s antioxidant mechanisms be resolved?
Methodological Answer: Contradictions often arise from assay variability (e.g., DPPH vs. ORAC assays). Address this by:
Q. What experimental frameworks are suitable for investigating this compound’s synergistic effects with conventional antibiotics?
Methodological Answer: Employ checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Use isobolograms to visualize synergy (FIC ≤0.5), additive (0.5–1), or antagonistic (>1) effects. Pair this compound with β-lactams or fluoroquinolones and analyze time-kill curves to assess dynamic interactions. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling for translational relevance .
Q. How can researchers address variability in this compound’s bioactivity across plant chemotypes?
Methodological Answer:
- Conduct phytochemical profiling (HPLC-MS/MS) to correlate specific compound ratios (e.g., carvacrol/thymol) with bioactivity.
- Use genome-wide association studies (GWAS) to identify genetic markers linked to high-phenolic chemotypes.
- Apply machine learning (e.g., random forests) to predict bioactivity based on environmental growth conditions (soil pH, climate) .
Q. What methodologies are recommended for evaluating this compound’s anti-inflammatory pathways in vivo?
Methodological Answer: Use murine models (e.g., LPS-induced inflammation) with this compound administered via oral gavage. Measure cytokines (IL-6, TNF-α) via ELISA and NF-κB activation via Western blot. Include sham and vehicle control groups. For translational validity, combine with ex vivo human peripheral blood mononuclear cell (PBMC) assays .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response relationships in this compound studies?
Methodological Answer: Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀ values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes (Cohen’s d) to contextualize biological significance .
Q. What strategies mitigate bias in ethnobotanical studies of this compound’s traditional uses?
Methodological Answer: Use semi-structured interviews with indigenous communities, coded via thematic analysis. Cross-reference findings with historical texts and herbarium records. Apply the CONSORT checklist for ethnopharmacological research to ensure transparency .
Ethical and Methodological Rigor
Q. How can researchers ensure ethical compliance in clinical trials involving this compound supplements?
Methodological Answer: Obtain IRB approval and register trials on ClinicalTrials.gov . Use double-blinded, placebo-controlled designs with informed consent. Monitor adverse events (e.g., gastrointestinal distress) and disclose conflicts of interest. Publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
